molecular formula C8H8N2O B3087073 4-methyl-1H-indazol-5-ol CAS No. 117070-73-2

4-methyl-1H-indazol-5-ol

Cat. No.: B3087073
CAS No.: 117070-73-2
M. Wt: 148.16 g/mol
InChI Key: FWCFSJAHTMHMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indazol-5-ol (CAS 117070-73-2) is an indazole-based organic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . This chemical serves as a versatile building block in organic synthesis and medicinal chemistry research. Indazole scaffolds are of significant interest in the development of biologically active molecules, and studies on related compounds have explored their reactions with aldehydes to form N-hydroxymethyl derivatives, which are valuable intermediates . As a key synthetic precursor, it can be utilized in the design and synthesis of novel heterocyclic compounds for antimicrobial research . The product is intended for use in a controlled laboratory environment by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCFSJAHTMHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-1H-indazol-5-ol: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Moiety as a Cornerstone in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of a diverse array of therapeutic agents. Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties.[1] This is largely attributed to the indazole core acting as a bioisostere for other functional groups, such as phenols, offering improved metabolic stability and pharmacokinetic profiles.[1] Within this important class of compounds, 4-methyl-1H-indazol-5-ol has emerged as a key building block and a molecule of significant interest for the development of targeted therapies, particularly in the realm of protein kinase inhibitors. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, and its burgeoning role in drug development.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental properties of a molecule is paramount for its effective application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundChemenu
CAS Number 117070-73-2Chemenu
Molecular Formula C₈H₈N₂OChemenu
Molecular Weight 148.17 g/mol Chemenu
Canonical SMILES CC1=C(C=NN2)C2=CC=C1OPubChem

Strategic Synthesis of the this compound Scaffold

The synthesis of substituted indazoles is a well-explored area of organic chemistry, with numerous strategies available for the construction of the bicyclic core.[2][3] The specific placement of the methyl group at the 4-position and the hydroxyl group at the 5-position of this compound requires a carefully planned synthetic route. While a definitive, published protocol for this exact molecule is not widespread, logical synthetic pathways can be devised based on established indazole syntheses and the preparation of similarly substituted analogs.

Conceptual Synthetic Approach: A Multi-step Pathway

A plausible and versatile approach to this compound would likely commence from a readily available substituted aniline or toluene derivative. The following workflow outlines a conceptual synthetic pathway, highlighting the key chemical transformations.

Synthetic_Pathway A Substituted Toluene/Aniline B Nitration A->B HNO₃/H₂SO₄ C Ortho-Functionalization B->C e.g., Halogenation D Indazole Ring Formation C->D e.g., Diazotization/Cyclization E Functional Group Interconversion D->E e.g., Reduction of Nitro Group F This compound E->F e.g., Hydrolysis/Demethylation

Figure 1: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Nitration: The introduction of a nitro group is a common strategy in aromatic chemistry to direct subsequent functionalization and to serve as a precursor to an amino group, which is often required for indazole ring formation.

  • Ortho-Functionalization: A functional group ortho to the methyl group is typically necessary to facilitate the cyclization to form the pyrazole ring of the indazole.

  • Indazole Ring Formation: This is the key step and can be achieved through various methods, such as the Davis-Beirut reaction or intramolecular cyclization of a suitably functionalized hydrazine derivative.[2]

  • Functional Group Interconversion: This final stage involves the conversion of the substituents on the benzene ring to the desired methyl and hydroxyl groups. For instance, a nitro group can be reduced to an amine, which can then be converted to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, a methoxy group can be cleaved to yield the final phenol.

Exemplary Protocol: Synthesis of a Related 4-Bromo-5-methyl-1H-indazole

While a specific protocol for this compound is not available, a Chinese patent (CN112321510A) details the synthesis of the closely related 4-bromo-5-methyl-1H-indazole, which provides valuable insights into a potential synthetic route.[4] This process involves the formation of the indazole ring from a substituted aniline precursor.

Step-by-Step Methodology (Adapted from CN112321510A):

  • Ortho-lithiation and Formylation: A substituted bromo-toluene is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to facilitate ortho-lithiation, followed by quenching with dimethylformamide (DMF) to introduce a formyl group.

  • Oxime Formation: The resulting aldehyde is then reacted with methoxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Ring Closure: The final indazole ring is constructed by heating the oxime with hydrazine hydrate.

This methodology highlights a viable strategy for constructing the indazole core with substituents at the 4 and 5 positions. To arrive at this compound, one could envision a similar route starting with a different appropriately substituted precursor or by further functional group manipulation of the 4-bromo-5-methyl-1H-indazole intermediate.

The Role of this compound in Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring is adept at forming key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

While specific inhibitory data for this compound against a panel of kinases is not publicly available, its structural features strongly suggest its potential as a valuable fragment or starting point for the development of kinase inhibitors. The 5-hydroxyl group can act as a hydrogen bond donor, mimicking the critical interaction of the adenine of ATP. The 4-methyl group can provide beneficial steric interactions and improve metabolic stability.

The development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck (lymphocyte-specific kinase) demonstrated that the replacement of a 2-methyl-5-hydroxyaniline moiety with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency and significantly improved pharmacokinetic properties.[6] This underscores the utility of the indazole core as a phenol bioisostere in kinase inhibitor design.

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region Hydrophobic Hydrophobic Pocket Indazole This compound Indazole->Hinge H-Bonding (N-H, -OH) Indazole->Hydrophobic Hydrophobic Interactions (Methyl Group)

Figure 2: Putative binding mode of this compound in a kinase ATP-binding pocket.

Future Perspectives and Applications

This compound represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery. Its structural similarity to known kinase inhibitor pharmacophores makes it an attractive starting point for the development of novel therapeutics. Future research efforts should focus on:

  • Development of a robust and scalable synthesis: A well-defined and high-yielding synthetic route would facilitate its broader application in medicinal chemistry programs.

  • Comprehensive biological profiling: Screening of this compound against a broad panel of kinases and other relevant biological targets would elucidate its therapeutic potential.

  • Structure-activity relationship (SAR) studies: Derivatization of the core scaffold and subsequent biological evaluation would provide valuable insights for the design of more potent and selective inhibitors.

References

  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • (PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421. PubChem. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1H-indazole compound. US6982274B2.
  • Novel 1h-indazole compound. US-2004127538-A1. [Link]

  • 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. SpectraBase. [Link]

  • Synthesis of indazoles. WO2017186693A1.
  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. PubMed. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the ability to participate in a variety of non-covalent interactions, has rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility is evidenced by the numerous indazole-containing compounds that have successfully transitioned from the laboratory to the clinic, including the anti-cancer agents pazopanib and axitinib, and the anti-emetic granisetron.[4][5][6] The broad spectrum of biological activities associated with indazole derivatives, ranging from anti-inflammatory and antimicrobial to potent kinase inhibition, underscores the vast therapeutic potential encapsulated within this simple yet elegant heterocyclic system.[1][5][7][8][9][10]

This guide focuses on a specific, yet under-explored member of this family: 4-methyl-1H-indazol-5-ol . While direct literature on this particular molecule is scarce, its structural features—a methyl group at position 4 and a hydroxyl group at position 5—provide intriguing possibilities for biological interactions. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein. This document, therefore, serves as a comprehensive roadmap for the systematic investigation of the potential biological activities of this compound, leveraging the wealth of knowledge surrounding the broader indazole class. We will delve into hypothesized biological activities, propose detailed experimental workflows for their validation, and outline strategies for elucidating the underlying mechanisms of action.

Section 1: Hypothesized Biological Activities and Investigational Roadmap

Based on the extensive precedent set by other indazole derivatives, we can formulate several primary hypotheses for the biological activity of this compound. This section will outline these hypotheses and the overarching experimental strategy to test them.

Hypothesis 1: Anti-Cancer Activity via Kinase Inhibition

A significant number of indazole-containing drugs and clinical candidates exert their anti-cancer effects through the inhibition of protein kinases.[4][11] The indazole core can mimic the adenine hinge-binding motif of ATP, allowing for competitive inhibition of these enzymes.[6] The substitution pattern of this compound may confer selectivity towards specific kinases.

Investigational Workflow:

A tiered approach will be employed, starting with broad screening and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation and IC50 Determination cluster_2 Tier 3: Mechanism of Action Studies Broad Kinase Panel Broad Kinase Panel Cancer Cell Line Panel Cancer Cell Line Panel Broad Kinase Panel->Cancer Cell Line Panel Identify most sensitive cancer types Dose-Response Kinase Assays Dose-Response Kinase Assays Cancer Cell Line Panel->Dose-Response Kinase Assays Validate kinase hits Cell Viability Assays (MTT/MTS) Cell Viability Assays (MTT/MTS) Cancer Cell Line Panel->Cell Viability Assays (MTT/MTS) Determine cellular potency Western Blotting Western Blotting Cell Viability Assays (MTT/MTS)->Western Blotting Confirm target engagement in cells Cell Cycle Analysis Cell Cycle Analysis Western Blotting->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays

Caption: Tiered workflow for investigating anti-cancer activity.

Hypothesis 2: Antibacterial Activity via DNA Gyrase Inhibition

Indazole derivatives have emerged as a novel class of bacterial DNA gyrase B (GyrB) inhibitors, showing promise against clinically important Gram-positive pathogens.[3][12] This provides a compelling rationale to investigate this compound as a potential antibacterial agent.

Investigational Workflow:

The workflow will focus on determining the spectrum of activity and confirming the mechanism of action.

G Bacterial Panel Screening (MIC) Screen against Gram-positive & Gram-negative bacteria (MIC determination) DNA Gyrase Activity Assay In vitro DNA supercoiling assay Bacterial Panel Screening (MIC)->DNA Gyrase Activity Assay For active strains Molecular Docking In silico modeling with GyrB DNA Gyrase Activity Assay->Molecular Docking Rationalize activity

Caption: Workflow for evaluating antibacterial potential.

Hypothesis 3: Anti-inflammatory Activity

The indazole scaffold is present in the anti-inflammatory drug benzydamine, and various derivatives have shown anti-inflammatory properties.[3][5][8] This suggests that this compound could modulate inflammatory pathways.

Investigational Workflow:

This will involve in vitro assays using immune cells to assess the compound's effect on inflammatory mediators.

G LPS-stimulated Macrophages Treat lipopolysaccharide-stimulated macrophages (e.g., RAW 264.7) Cytokine Quantification (ELISA) Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) LPS-stimulated Macrophages->Cytokine Quantification (ELISA) Nitric Oxide Measurement (Griess Assay) Quantify nitric oxide production LPS-stimulated Macrophages->Nitric Oxide Measurement (Griess Assay) COX Enzyme Inhibition Assay Assess direct inhibition of cyclooxygenase enzymes LPS-stimulated Macrophages->COX Enzyme Inhibition Assay

Caption: Workflow for assessing anti-inflammatory activity.

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating, with appropriate controls included.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)

Causality: To quantitatively determine the inhibitory potency of this compound against a specific kinase identified in the initial screen.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to obtain a range of concentrations (e.g., 100 µM to 1 nM).

    • Reconstitute recombinant human VEGFR2 enzyme and the corresponding substrate (e.g., a poly(Glu, Tyr) peptide) in kinase assay buffer.

    • Prepare ATP solution at a concentration equal to the Km for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Add 5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., containing EDTA).

    • Detect the phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cell Viability Assay (MTT Assay)

Causality: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, 4T1) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.5%).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Protocol 2.3: Bacterial Minimum Inhibitory Concentration (MIC) Assay

Causality: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

  • Preparation:

    • Prepare a 2x concentrated stock of the compound in Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Procedure (96-well plate):

    • Add 50 µL of MHB to wells 2-12.

    • Add 100 µL of the 2x compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Add 50 µL of the bacterial inoculum to wells 1-11.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Section 3: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
VEGFR250
PDGFRβ85
c-Kit120
EGFR>10,000
HER2>10,000

Table 2: Hypothetical Anti-proliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (µM)
HUVECNormal Endothelial15.2
A549Lung Carcinoma2.5
4T1Breast Cancer1.8
MCF-7Breast Cancer3.1
K562Leukemia0.9

Table 3: Hypothetical Antibacterial Spectrum of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive4
Bacillus subtilisPositive2
Escherichia coliNegative>64
Pseudomonas aeruginosaNegative>64

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to characterizing the potential biological activities of this compound. By leveraging the known pharmacology of the indazole scaffold, we have proposed targeted investigations into its anti-cancer, antibacterial, and anti-inflammatory properties. The detailed experimental protocols provide a robust framework for generating high-quality, reproducible data.

Should initial findings prove promising, further studies would be warranted. These could include in vivo efficacy studies in animal models of cancer or bacterial infection, advanced mechanistic studies to identify direct binding partners, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound. The journey from a novel chemical entity to a potential therapeutic is long and arduous, but the systematic approach detailed herein provides a solid foundation for the exploration of this compound's therapeutic potential.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025-08-06).
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2026-01-11).
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.).
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.).
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025-07-01).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2025-10-10).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025-09-12).

Sources

Sourcing high-purity 4-methyl-1H-indazol-5-ol for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor development, the indazole core serves as a privileged scaffold, offering bio-isosteric properties to the purine ring of ATP.[1][2][3] Specifically, 4-methyl-1H-indazol-5-ol (CAS 117070-73-2) is a high-value intermediate.[1][2][3] Its C5-hydroxyl group provides a critical "handle" for etherification—enabling the attachment of solubilizing tails or pharmacophores—while the C4-methyl group induces restricted conformation, often enhancing selectivity by filling hydrophobic pockets in the target enzyme (e.g., VEGFR, AURK).[1][2][3]

However, sourcing this specific regioisomer presents unique challenges.[1][2][3] Unlike the more common unsubstituted 1H-indazol-5-ol, the 4-methyl derivative is prone to specific synthetic impurities, including regioisomeric contamination (6-methyl isomers) and trace genotoxic hydrazines.[1][2][3] This guide outlines a self-validating sourcing and quality control (QC) protocol to ensure the integrity of your biological data.

Technical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the "specification envelope."[1][2][3] For lead optimization, standard "95% purity" is insufficient due to the potential bioactivity of impurities.[1][2][3]

Table 1: Technical Specifications for Research Grade Material

ParameterSpecificationRationale
Chemical Name This compoundSpecific regioisomer required.
CAS Number 117070-73-2 Unique identifier to avoid confusion with 6-methyl isomers.[1][2][3]
Formula / MW C₈H₈N₂O / 148.16 g/mol Identity confirmation.[1][2][3][4]
Appearance Off-white to pale yellow powderPhenolic indazoles oxidize to quinoid species (colored) upon air exposure.[1][2][3]
Purity (HPLC) ≥ 98.0% (a/a)High purity required to rule out off-target effects.[1][2][3]
Regio-Purity No single isomer > 0.5%The 6-methyl isomer is a common synthetic byproduct.[1][2][3]
Hydrazine < 10 ppmCritical: Hydrazine is a common starting material and a potent genotoxin.[1][2][3]
Solubility DMSO, MethanolEssential for biological assay preparation.[1][2][3]

Sourcing Strategy: The Vendor Qualification Matrix

Sourcing this compound requires navigating between "re-packagers" and "origin manufacturers."[1][2][3] The synthesis of this compound typically involves the cyclization of 2-fluoro-6-methyl-5-hydroxybenzaldehyde with hydrazine or the demethylation of 4-methyl-5-methoxy-1H-indazole .[1][2][3] Understanding this dictates your vendor questions.

The "Self-Validating" Sourcing Workflow

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1][2][3] Implement a "Trust but Verify" system.

SourcingWorkflow Start Need CAS 117070-73-2 Search Vendor Search (BLD, Enamine, Custom) Start->Search Inquiry Technical Inquiry: Route of Synthesis? Search->Inquiry EvalRoute Evaluate Route (Hydrazine vs. Demethylation) Inquiry->EvalRoute Reject Reject Supplier (High Risk of Isomers) EvalRoute->Reject Ambiguous Route Order Place Sample Order (1g for QC) EvalRoute->Order Clear Route QC In-House QC (NMR + HPLC) Order->QC QC->Reject Fails Purity/Id Approve Approve for Library Synthesis QC->Approve Passes CQAs

Figure 1: Strategic sourcing workflow emphasizing technical inquiry before purchase.

Key Questions for Suppliers
  • "Is this batch derived from the hydrazine cyclization of a fluorobenzaldehyde?"

    • Why ask: If yes, you must test for residual hydrazine.[1][2][3]

  • "Do you have data on the 6-methyl isomer content?"

    • Why ask: The 4-methyl and 6-methyl isomers are difficult to separate by standard flash chromatography.[1][2][3] If they don't know, they likely haven't looked.[1][2][3]

Quality Control Protocols (The "Self-Validating System")

Upon receipt of the material, perform the following validation steps. These protocols are designed to be robust and definitive.

Identity Verification (NMR)

The 4-methyl group is diagnostic.[1][2][3]

  • 1H NMR (400 MHz, DMSO-d6): Look for a singlet corresponding to the methyl group around

    
     2.3–2.5 ppm.[1][2][3] Crucially, check the aromatic region.[1][2][3] The 4-methyl substitution pattern should show two doublets (or an AB system) for the H6 and H7 protons if H3 is unsubstituted.[1][2][3]
    
  • NOESY: If ambiguity exists between the 4-methyl and 6-methyl isomers, a NOESY experiment is definitive.[1][2][3] The 4-methyl group will show a correlation with the H3 proton (if present) or H5-OH, whereas the 6-methyl would show correlation with H7.[1][2][3]

Purity Analysis (HPLC Method)

Standard gradients often fail to separate regioisomers.[1][2][3] Use this optimized protocol:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: Isocratic hold at 5% B for 2 min (to elute polar hydrazines), then 5% to 95% B over 20 min.

  • Detection: 254 nm (aromatic) and 210 nm (general).[1][2][3]

  • Pass Criteria: Main peak >98%. No shoulder peaks (indicative of isomers).[1][2][3]

Genotoxin Screen (Hydrazine)

If the synthesis involved hydrazine hydrate, a standard colorimetric test (e.g., 4-dimethylaminobenzaldehyde method) is a quick "Go/No-Go" screen.[1][2][3] For GMP downstream, LC-MS/MS derivatization is required.[1][2][3]

Handling & Storage

The phenolic hydroxyl group at C5 makes this molecule susceptible to oxidation, forming quinoid-like impurities that turn the powder brown.[1][2][3]

  • Storage: -20°C under Argon or Nitrogen.

  • Handling: Avoid prolonged exposure to light and air.[1][2][3]

  • Solubility: Dissolve in DMSO or DMF for stock solutions.[1][2][3] Avoid storing in DMSO for >1 month at room temperature, as DMSO can act as a mild oxidant over time.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol. Retrieved from [Link][1][2][3]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] (Context on Indazole as a scaffold).

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731.[1][2][3][5]

Sources

Physicochemical Profiling of 4-methyl-1H-indazol-5-ol: Predictive Modeling and Experimental Validation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-methyl-1H-indazol-5-ol represents a specific scaffold often utilized in kinase inhibitor discovery (e.g., Rho kinase or TTK inhibitors) where the indazole core mimics the adenine hinge-binding region.[1] Accurate determination of its dissociation constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and partition coefficient (

) is critical for optimizing oral bioavailability and membrane permeability.[2][1][3]

Based on structural activity relationship (SAR) analysis and consensus algorithmic modeling, the predicted physicochemical profile is:

  • Acidic

    
     (Phenolic OH): 9.4 – 9.7  (Slightly less acidic than the parent 1H-indazol-5-ol due to the electron-donating 4-methyl group).[1]
    
  • Basic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Indazole N2): 1.5 – 2.5  (Protonation site).[2][1][3]
    
  • Indazole NH Acidity: >13.5 (Deprotonation of the pyrrole-like nitrogen).[2][1][3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Octanol/Water): 2.1 – 2.4  (Moderate lipophilicity).[2][1][3]
    

This guide details the mechanistic basis for these predictions and provides a self-validating experimental workflow for empirical verification.

Structural Analysis & Tautomerism

Before assigning physicochemical constants, one must define the dominant species in solution.[4][2][1][3] Indazoles exhibit annular tautomerism between the


- and 

-forms.[2][1][3]
Tautomeric Equilibrium

Thermodynamic data indicates that the 1H-indazole tautomer is more stable than the 2H-form by approximately 2.3–3.2 kcal/mol in the ground state.[1][5] For this compound, the 1H-form is stabilized by the aromaticity of the benzene ring, which is fully preserved in the 1H-form but disrupted in the quinoid-like 2H-form.[1]

Implication for pKa: The measured ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 is a "macro-constant" representing the equilibrium mixture, but for predictive modeling, we treat the 1H-tautomer as the dominant species.[1]

Tautomerism Figure 1: Tautomeric Equilibrium of Indazole Core T1 1H-Tautomer (Benzenoid) Dominant Species Eq Ka (Taut) T1->Eq ΔG ≈ +3 kcal/mol T2 2H-Tautomer (Quinoid) Minor Species Eq->T2

Predicted Physicochemical Parameters

Dissociation Constants ( )

The molecule contains three ionizable centers.[2][1][3] The most relevant for physiological behavior is the phenolic hydroxyl group at position 5.[2][1][3]

Ionization SitePredicted ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Mechanistic Rationale
Phenolic OH (C5) 9.5 ± 0.2 The parent 1H-indazol-5-ol has a

of ~9.[1]2. The 4-methyl group exerts a positive inductive effect (+I), increasing electron density on the oxygen, thereby destabilizing the phenoxide anion and raising the

(making it less acidic).[2][1]
Indazole N2 (Basic) 1.8 ± 0.3 The pyridine-like nitrogen (N2) can accept a proton.[1][3] The fused benzene ring reduces basicity compared to pyrazole (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

~2.5).[2][1][3]
Indazole N1 (Acidic) 13.8 ± 0.5 The pyrrole-like NH is very weakly acidic.[1] Deprotonation occurs only in highly basic conditions (pH > 13).[2][1][3]

Comparative Logic:

  • Phenol:[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = 9.99[1][3]
    
  • 1H-indazol-5-ol:[1][6][7][8][9][10]

    
     = 9.22 (Indazole ring is electron-withdrawing relative to phenyl).[2][1][3]
    
  • This compound:

    
     ≈ 9.5 (Methyl group counteracts the ring's withdrawal).[2][1][3]
    
Partition Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> )[1][4]

The


 represents the distribution of the neutral species between octanol and water.[2][1]
  • Base Value (Indazole): ~1.4[4][3]

  • Hydroxyl Group (-OH): -0.6 to -0.8 (Increases polarity).[1][3]

  • Methyl Group (-CH3): +0.5 (Increases lipophilicity).[2][1][3]

  • Intramolecular H-Bonding: The 4-methyl group is adjacent to the 5-OH.[1] While steric bulk is present, it may shield the OH slightly from solvation, potentially increasing ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     slightly beyond simple additivity.[2][3]
    

Consensus Prediction: 2.1 – 2.4

  • Note on Solubility: At pH 7.4, the molecule is predominantly neutral (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), meaning the 
    
    
    
    will be approximately equal to
    
    
    .[2]

Experimental Validation Protocols

To validate these predictions, the following "Gold Standard" protocols are recommended. These methods are designed to be self-validating by including reference standards.

Determination: Potentiometric Titration

Best for: Precise determination of ionization constants between pH 2 and 12.

Protocol:

  • Preparation: Dissolve 1-2 mg of this compound in 20 mL of 0.15 M KCl (ionic strength adjustor). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[4][2][1][3]

  • Titrant: Carbonate-free 0.1 M KOH.

  • Calibration: Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.00).

  • Execution: Titrate from pH 2.0 (acidified with HCl) to pH 12.0 under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Analysis: Use Bjerrum plots to identify the inflection point.[2][1][3] The pH at half-neutralization corresponds to the

    
    .[2][1][3]
    
Determination: HPLC Retention Time (OECD 117)

Best for: High-throughput estimation when compound quantity is limited.[2][1][3]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[4][2][1][3]

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 6.0 to ensure neutral species).

  • Standards: Inject a mixture of reference standards with known ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     values (e.g., Benzyl alcohol, Acetophenone, Naphthalene, Phenanthrene).[2][1][3]
    
  • Correlation: Construct a calibration curve of

    
     (capacity factor) vs. known 
    
    
    
    .
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Measurement: Inject this compound and interpolate its

    
     from the regression line.
    

Workflow Figure 2: Decision Tree for Experimental pKa Determination Start Start: this compound Solubility Solubility Check (>0.1 mM in water?) Start->Solubility MethodA Method A: Potentiometric Titration (Standard Aqueous) Solubility->MethodA Yes MethodB Method B: UV-Metric Titration (Low Solubility / Co-solvent) Solubility->MethodB No Result Derive pKa & LogP MethodA->Result MethodB->Result

Implications for Drug Design[1][3]

  • Solubility: With a predicted ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     of ~9.5, the molecule will remain non-ionized in the stomach (pH 1.[2][1][3]5) and small intestine (pH 6.5-7.4).[2][1][3] This suggests good membrane permeability (high ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    ) but potentially solubility-limited absorption (Class II in BCS).[2][1][3]
  • Metabolic Stability: The 4-methyl group blocks the ortho-position to the hydroxyl, potentially reducing Phase II conjugation (glucuronidation/sulfation) rates compared to the un-substituted analog, potentially extending half-life (

    
    ).[2][1]
    
  • H-Bond Donor/Acceptor: The 5-OH acts as both donor and acceptor; the Indazole N2 is a specific acceptor.[2][1][3] This motif is classic for hinge-binding in kinase domains (e.g., binding to the backbone NH/CO of the hinge region).[2][1]

References

  • ChemIDplus. 1H-Indazol-5-ol (CAS 15579-15-4) Physical Properties. U.S. National Library of Medicine.[2][1][3] [Link][4][3]

  • Claramunt, R. M., et al. (2006).[4][2][1][3] The tautomerism of indazoles: A combined theoretical and experimental study. Arkivoc.[2][1][3] [Link]

  • Hansch, C., & Leo, A. (1995).[4][2][1][3] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2][1][3] (Reference for Hammett Constants and Fragment-based LogP calculation).

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][1][3][Link][4][3][10]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-methyl-1H-indazol-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling information for 4-methyl-1H-indazol-5-ol, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related indazole analogues and established principles of chemical safety to provide a robust framework for its safe utilization in a laboratory setting. The indazole scaffold is a prevalent motif in a wide range of biologically active molecules, making a thorough understanding of its handling paramount for researchers in the field.[1][2]

Section 1: Chemical and Physical Identity

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 117070-73-2
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.17 g/mol [1]
Appearance Likely a solid, crystalline powder.Inferred from related indazoles[3]
Solubility Expected to have some solubility in organic solvents.Inferred from related indazoles

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from data on closely related indazole derivatives, most notably 4-methyl-1H-indazol-5-amine. The Globally Harmonized System (GHS) classifications for this analogue provide a strong indication of the potential hazards.[4]

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][5][6]

Causality of Hazards:

The toxicological profile of indazole derivatives can be attributed to their chemical structure. The heterocyclic aromatic amine nature of the indazole core can lead to interactions with biological macromolecules. Skin and eye irritation are common for many nitrogen-containing heterocyclic compounds.[8] Inhalation of fine dust particles can irritate the mucous membranes and the upper respiratory tract.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is crucial when working with compounds of unknown or partially characterized toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory.[9][10]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[9]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Nitrile gloves and a lab coat.Provides a barrier against skin contact, which can cause irritation.[6]
Respiratory Protection Not typically required when handling small quantities in a fume hood. For larger quantities or in situations with potential for aerosolization, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling irritating dust.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Minimize dust generation and accumulation.[6]

Storage

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed.[7]

  • Environment: Store in a cool, dry, and well-ventilated place.[7]

  • Incompatibilities: Store away from strong oxidizing agents.[6][11]

Section 4: Emergency Procedures

Prompt and correct action in the event of an emergency can significantly mitigate harm.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[6]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.2.

  • Containment and Cleanup: Sweep up the material and place it into a suitable disposal container. Avoid generating dust.[11]

  • Environmental Precautions: Do not let the product enter drains.[7]

Section 5: Experimental Workflow and Safety Integration

The synthesis and use of indazole derivatives are central to many research and development projects.[12][13][14] The following provides a generalized experimental workflow, highlighting key safety considerations at each step.

Synthesis of Indazole Derivatives

The synthesis of indazoles often involves multi-step reactions with various reagents.[15][16][17] A critical assessment of the hazards associated with all starting materials, intermediates, and byproducts is essential.

Sources

Methodological & Application

High-Yield Synthesis of 4-Methyl-1H-Indazol-5-ol: A Process Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-methyl-1H-indazol-5-ol from starting materials Content Type: Application Note & Protocol

Abstract & Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and anti-inflammatory agents. The specific substitution pattern of This compound presents a unique synthetic challenge due to the electronic and steric interplay between the 4-methyl group and the 5-oxygenated functionality.

This Application Note details a robust, scalable synthetic route for this compound. Unlike general indazole syntheses that often suffer from regioselectivity issues, this protocol utilizes a Modified Jacobson Indazole Synthesis . This route ensures perfect regiocontrol by pre-installing substituents on the benzene ring before cyclization. We employ a "Protect-Cyclize-Deprotect" strategy, synthesizing the methyl ether intermediate to prevent phenol oxidation during the diazo-mediated ring closure.

Key Advantages of This Protocol:
  • Regiospecificity: The 4-methyl and 5-hydroxy positions are fixed by the starting material (2,3-dimethylanisole derivative).

  • Scalability: Avoids hazardous hydrazine gas or expensive palladium catalysts.

  • Purity: Intermediate crystallization steps ensure high purity without tedious chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the N–N bond via diazotization of an o-alkyl aniline. The target phenol is masked as a methyl ether to ensure stability.

Retrosynthesis cluster_legend Legend Target This compound (Target) Intermediate1 5-methoxy-4-methyl-1H-indazole (Stable Ether Intermediate) Target->Intermediate1 Demethylation (BBr3 or HBr) Precursor N-Acetyl-2,3-dimethyl-4-methoxyaniline (Cyclization Precursor) Intermediate1->Precursor Jacobson Cyclization (Diazo/Thermolysis) SM 2,3-Dimethyl-4-nitroanisole (Starting Material) Precursor->SM Reduction & Acetylation Final Product Final Product Key Intermediate Key Intermediate

Figure 1: Retrosynthetic logic flow from target to commercially accessible precursors.

Experimental Protocol

Phase 1: Precursor Preparation

Objective: Synthesis of N-acetyl-2,3-dimethyl-4-methoxyaniline. Starting Material: 2,3-Dimethyl-4-nitroanisole (synthesized via nitration of 2,3-dimethylanisole if not purchased).

Protocol:

  • Reduction:

    • Charge a hydrogenation vessel with 2,3-dimethyl-4-nitroanisole (100 mmol, 18.1 g) and MeOH (200 mL).

    • Add 10% Pd/C (1.8 g, 10 wt%) under inert atmosphere (N₂).

    • Pressurize with H₂ (3 atm) and stir at RT for 4–6 hours. Monitor by TLC/LCMS for disappearance of nitro compound.

    • Filter through Celite to remove catalyst. Concentrate filtrate to yield the crude aniline (2,3-dimethyl-4-methoxyaniline ).

    • Note: The aniline is oxidation-sensitive; proceed immediately to acetylation.

  • Acetylation:

    • Dissolve the crude aniline in glacial acetic acid (80 mL).

    • Add Acetic Anhydride (120 mmol, 11.3 mL) dropwise at room temperature.

    • Heat to 50°C for 1 hour.

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

    • Filter the resulting white precipitate. Wash with cold water (3 x 50 mL).

    • Dry in a vacuum oven at 45°C.

    • Yield Target: >90% (approx. 17.5 g).

    • QC Check: 1H NMR (CDCl3) should show acetyl methyl singlet at ~2.2 ppm.

Phase 2: Indazole Ring Construction (Jacobson Cyclization)

Objective: Conversion of the acetanilide to 5-methoxy-4-methyl-1H-indazole. Mechanism: Nitrosation of the amide nitrogen followed by thermal rearrangement to the diazonium salt and intramolecular coupling with the ortho-methyl group.

Protocol:

  • Nitrosation:

    • Dissolve N-acetyl-2,3-dimethyl-4-methoxyaniline (50 mmol, 9.65 g) in a mixture of Acetic Acid (50 mL) and Acetic Anhydride (25 mL).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Sodium Nitrite (NaNO₂, 75 mmol, 5.2 g) in small portions over 30 minutes. Caution: NOx fumes may evolve.

    • Stir at 5°C for 2 hours. The solution typically turns a deep orange/red color.

    • Pour into ice-water and extract with Benzene or Toluene (3 x 50 mL).

    • Wash the organic layer with saturated NaHCO₃ (carefully!) and brine. Dry over MgSO₄.

    • Critical: Keep the solution cold. Do not evaporate to dryness (explosion risk of N-nitroso compounds). Proceed directly to cyclization.

  • Thermal Cyclization:

    • Transfer the dried Toluene solution of the N-nitroso intermediate to a reaction flask equipped with a reflux condenser.

    • Heat to Reflux (110°C) for 4–6 hours. Nitrogen evolution will be observed.

    • Monitor by TLC. The intermediate spot will disappear, and a lower Rf fluorescent spot (indazole) will appear.

    • Cool to room temperature and evaporate the solvent under reduced pressure.

  • Hydrolysis (Deacetylation):

    • The crude product is typically 1-acetyl-5-methoxy-4-methylindazole.

    • Dissolve the residue in MeOH (50 mL) and 6M HCl (20 mL).

    • Reflux for 1 hour to remove the acetyl group from N1.

    • Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.

    • Concentrate and recrystallize from Ethanol/Water.

    • Yield Target: 65–75% over 2 steps.

    • Intermediate Data: 5-methoxy-4-methyl-1H-indazole.

Phase 3: Demethylation to Target

Objective: Cleavage of the methyl ether to reveal the 5-hydroxyl group.

Protocol:

  • Reaction Setup:

    • Dissolve 5-methoxy-4-methyl-1H-indazole (20 mmol, 3.24 g) in anhydrous Dichloromethane (DCM, 100 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

  • Addition:

    • Add Boron Tribromide (BBr₃, 1.0 M in DCM, 60 mmol, 60 mL) dropwise over 20 minutes.

    • Safety: BBr₃ is pyrophoric and reacts violently with moisture. Use a syringe/cannula transfer.

  • Execution:

    • Allow the reaction to warm slowly to Room Temperature and stir overnight (12 h).

    • A precipitate (boron complex) may form.

  • Quench & Isolation:

    • Cool back to 0°C.

    • Quench by slow addition of Methanol (20 mL) (Exothermic!).

    • Concentrate the mixture to dryness.

    • Redissolve in Water (50 mL) and adjust pH to ~7 with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 50 mL). (Note: The product is amphoteric; if it stays in water, adjust pH to isoelectric point, approx pH 6-7, and filter the solid).

    • Purification: Recrystallize from Methanol or Acetonitrile.

  • Final Product Characteristics:

    • Appearance: Off-white to pale beige powder.

    • 1H NMR (DMSO-d6): Expect signals at ~12.8 (s, 1H, NH), ~8.9 (s, 1H, OH), ~7.9 (s, 1H, H-3), ~7.0 (d, H-7), ~6.9 (d, H-6), ~2.3 (s, 3H, Me).

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Deprotection Step1 Reduction (H2, Pd/C) Step2 Acetylation (Ac2O) Step1->Step2 Step3 Nitrosation (NaNO2, <5°C) Step2->Step3 Step4 Thermolysis (Reflux Toluene) Step3->Step4 Step5 Hydrolysis (HCl/MeOH) Step4->Step5 Step6 Demethylation (BBr3, -78°C) Step5->Step6 Step7 Quench & Isolation Step6->Step7

Figure 2: Step-by-step process workflow for the synthesis of this compound.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationMitigation
Nitrosation Temp 0°C – 5°C>10°C leads to decomposition and side products.Use efficient jacketed cooling; add NaNO₂ slowly.
N-Nitroso Stability UnstableRisk of detonation if concentrated to dryness/heated without solvent.Do NOT isolate dry solid. Keep in solution.
BBr3 Stoichiometry 3.0 Equivalents<2.0 eq results in incomplete demethylation.Use excess BBr3; monitor by LCMS before quenching.
Quenching Slow MeOH addnViolent exotherm can degrade product or cause splash.Add MeOH dropwise at 0°C with high stirring.

Safety & EHS Compliance

  • N-Nitroso Compounds: Potentially carcinogenic and explosive in solid form. Handle all intermediates in a fume hood behind a blast shield.

  • Boron Tribromide (BBr3): Reacts violently with water to release HBr gas. Ensure all glassware is oven-dried. Have a neutralizing trap (NaOH) for HBr fumes.

  • Solvents: Toluene and Benzene are toxic. Toluene is preferred for the cyclization step due to lower toxicity profile compared to Benzene.

References

  • Jacobson Indazole Synthesis: Organic Syntheses, Coll. Vol. 4, p. 536 (1963). (Methodology for indazole ring closure from o-toluidines). Link

  • Synthesis of 5-Methoxyindazole: Organic Syntheses, Coll. Vol. 5, p. 650 (1973). (Specific application of the diazo route to electron-rich anilines). Link

  • Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292. Link

  • Indazole Review: Gaikwad, D. D., et al. "Indazole: A One of the Most Vital Heterocyclic Compounds in Drug Discovery." Journal of Heterocyclic Chemistry (2015). (Review of pharmacological importance).

Synthesis of 4-methyl-1H-indazol-5-ol: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in the landscape of modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects. The strategic placement of substituents on the indazole core is a key element in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.

This application note provides a detailed, two-step experimental protocol for the synthesis of 4-methyl-1H-indazol-5-ol, a specifically substituted indazole derivative with potential applications in medicinal chemistry research. The synthetic strategy involves an initial Jacobson indazole synthesis to construct the core heterocyclic ring system, followed by a demethylation step to unmask the desired hydroxyl functionality. This protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds for further investigation.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence, beginning with the formation of the indazole ring via a Jacobson cyclization, followed by the demethylation of a methoxy precursor.

Synthetic_Workflow Start 4-Methoxy-3-methylaniline Intermediate 4-Methyl-5-methoxy-1H-indazole Start->Intermediate Step 1: Jacobson Cyclization (Diazotization) FinalProduct This compound Intermediate->FinalProduct Step 2: Demethylation (BBr3)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 4-Methyl-5-methoxy-1H-indazole

The initial step focuses on the construction of the indazole core through a classical Jacobson cyclization. This reaction proceeds via the diazotization of an appropriately substituted aniline, in this case, 4-methoxy-3-methylaniline, followed by an intramolecular cyclization.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxy-3-methylanilineReagentCommercially Available
Sodium Nitrite (NaNO₂)ACS GradeStandard Supplier
Hydrochloric Acid (HCl)37%Standard Supplier
Acetic AnhydrideACS GradeStandard Supplier
Tin(II) Chloride DihydrateACS GradeStandard Supplier
EthanolAnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Sodium BicarbonateSaturated SolutionIn-house Preparation
Anhydrous Sodium SulfateACS GradeStandard Supplier

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxy-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Carefully add the diazonium salt solution to the tin(II) chloride solution dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Basify the reaction mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-5-methoxy-1H-indazole as a solid.

Expected Outcome:

The successful synthesis of 4-methyl-5-methoxy-1H-indazole, which can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Part 2: Synthesis of this compound

The final step involves the demethylation of the methoxy group at the 5-position of the indazole ring to yield the target phenol. Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methyl-5-methoxy-1H-indazoleAs synthesized in Step 1N/A
Boron Tribromide (BBr₃)1.0 M solution in DCMStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
MethanolACS GradeStandard Supplier
Saturated Sodium BicarbonateAqueous SolutionIn-house Preparation
Anhydrous Magnesium SulfateACS GradeStandard Supplier

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methyl-5-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Demethylation: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.5 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

Characterization of this compound

While experimental data for this specific molecule is not widely available in the literature, the synthesized product should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include aromatic protons, a methyl singlet, a hydroxyl proton, and an N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the O-H and N-H stretches.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, employing a Jacobson indazole synthesis followed by a boron tribromide-mediated demethylation, offers a reliable route to this valuable research compound. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize this and other substituted indazole derivatives for their investigations in medicinal chemistry and drug discovery.

References

  • General procedures for diazotization and cyclization to form indazoles can be adapted from various organic chemistry textbooks and liter

Application Note: Functional Characterization of 4-Methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Cell-Based Assays for Rho-Kinase (ROCK) Inhibition and Cytotoxicity Profiling[1]

Abstract & Scientific Context

4-methyl-1H-indazol-5-ol is a bioactive indazole derivative serving as a critical scaffold in medicinal chemistry.[1][2] Indazole-5-ol cores are privileged structures (bioisosteres of isoquinoline) frequently utilized in the design of inhibitors for Rho-associated protein kinase (ROCK) and TTK (Monopolar Spindle 1) kinase [1, 2].[1]

While often employed as a fragment or intermediate, the intrinsic biological activity of the 5-hydroxyindazole core necessitates rigorous cell-based evaluation.[1] This guide details the protocols for assessing the compound's efficacy as a kinase inhibitor, focusing on cytotoxicity profiling and mechanistic validation via the RhoA/ROCK signaling pathway .[1]

Key Biological Relevance:

  • Target Class: Serine/Threonine Kinases (ROCK1/2, TTK).[1]

  • Therapeutic Indication: Cancer metastasis (anti-migration), Glaucoma (cytoskeletal relaxation), and Hypertension.[1]

  • Mechanism: Competitive inhibition of the ATP-binding pocket, leading to reduced phosphorylation of downstream effectors like MYPT1 and MLC.

Mechanistic Pathway & Logic

The primary utility of this compound lies in its potential to modulate cytoskeletal dynamics.[1] The diagram below illustrates the specific signaling cascade targeted in these assays.

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA (GTP-bound) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inactivation) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activation) Compound This compound (Inhibitor) Compound->ROCK Inhibits (ATP Competition) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes Assembly Phenotype Cell Migration / Morphology Actin->Phenotype Regulates

Figure 1: The RhoA-ROCK signaling cascade. This compound is assayed for its ability to inhibit ROCK, preventing the phosphorylation of MLC and MYPT1, thereby reducing actomyosin contraction.[1]

Experimental Preparation

Compound Handling:

  • Solubility: this compound is hydrophobic.[1] Dissolve in DMSO to create a 100 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately prior to use.[1] Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

Cell Model Selection:

  • HeLa / MDA-MB-231: High expression of Rho/ROCK; ideal for migration assays.[1]

  • HUVEC: Primary endothelial cells; ideal for assessing cytoskeletal reorganization.[1]

Protocol 1: Cytotoxicity & IC50 Determination (MTT Assay)

Objective: Determine the non-toxic concentration range and potential anti-proliferative effects.[1]

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO or SDS-HCl).[1]

Workflow:

  • Seeding: Plate cells (e.g., HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 100 µL of fresh media containing serial dilutions of this compound (0.1 µM – 100 µM). Include a DMSO vehicle control (0%) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 10 µL MTT reagent to each well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.[1] Plot Log[Concentration] vs. Viability to determine IC50.
Protocol 2: Target Engagement (Western Blot for p-MYPT1)

Objective: Confirm inhibition of ROCK kinase activity by measuring the phosphorylation status of its direct substrate, MYPT1 (Myosin Phosphatase Target Subunit 1).[1]

Experimental Logic: ROCK phosphorylates MYPT1 at Thr696/Thr853.[1] A reduction in p-MYPT1 signal relative to Total-MYPT1 indicates successful target engagement by the indazole derivative.[1]

Workflow Diagram:

WB_Workflow Step1 Seed Cells (6-well plate, 70% confluency) Step2 Serum Starve (Overnight, 0.5% FBS) Step1->Step2 Step3 Compound Treatment (1h - 4h) Step2->Step3 Step4 Stimulation (LPA or Thrombin, 15 min) Step3->Step4 Step5 Lysis (RIPA + Phosphatase Inhibitors) Step4->Step5 Step6 Western Blot (Anti-p-MYPT1 vs Total MYPT1) Step5->Step6

Figure 2: Assay workflow for validating ROCK inhibition.

Detailed Steps:

  • Preparation: Seed MDA-MB-231 cells in 6-well plates. Serum starve overnight to reduce basal kinase activity.[1]

  • Pre-treatment: Treat cells with this compound (at IC50 and 5x IC50) for 1 hour.

  • Stimulation: Add Lysophosphatidic acid (LPA, 10 µM) for 15 minutes to acutely activate RhoA/ROCK.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibitors preserve the p-MYPT1 signal).[1]

  • Detection: Perform SDS-PAGE.[1] Blot with:

    • Primary Ab: Anti-phospho-MYPT1 (Thr696) [1:1000].[1]

    • Loading Control: Anti-GAPDH or Total-MYPT1.[1]

Expected Result: LPA stimulation should increase p-MYPT1 levels.[1] Treatment with this compound should dose-dependently attenuate this phosphorylation, confirming ROCK inhibition.

Protocol 3: Functional Phenotype (Wound Healing/Migration)

Objective: Assess the physiological consequence of indazole-mediated kinase inhibition.[1] ROCK inhibition typically impairs cell migration.

Method:

  • Monolayer Formation: Grow cells to 100% confluence in a 24-well plate.

  • Scratch: Create a uniform "wound" using a P200 pipette tip.[1] Wash twice with PBS to remove debris.

  • Treatment: Add media containing the compound (sub-toxic dose, e.g., IC10) or Vehicle.[1]

    • Note: Use low-serum media (1% FBS) to minimize proliferation confounding the migration result.

  • Imaging: Image the scratch at T=0h and T=24h using an inverted phase-contrast microscope.

  • Quantification: Measure the wound closure area using ImageJ.

    • 
      .[1]
      
Data Summary & Interpretation
Assay TypeReadoutInterpretation of this compound Activity
MTT / CellTiter-Glo Absorbance / LuminescenceHigh toxicity (<10 µM): Potential off-target effects or general cytotoxicity.Low toxicity (>50 µM): Suitable for functional phenotyping.[1]
Western Blot Band Density (p-MYPT1/Total)Decreased Ratio: Confirms specific inhibition of ROCK kinase activity.No Change: Compound may target a different kinase or fail to enter cells.[1]
Wound Healing % Wound ClosureInhibited Closure: Confirms functional impairment of actomyosin contractility (anti-metastatic potential).[1]
References
  • Validates the use of 5-hydroxyindazole scaffolds in Rho-kinase (ROCK) and TTK inhibitor design.
  • PubChem. (n.d.).[1][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

    • Provides physicochemical data (LogP, H-bond donors)
  • Feng, Y., et al. (2008).[1] Rho-associated kinase (ROCK) inhibitors and their therapeutic potential. Journal of Medicinal Chemistry.

    • Foundational text establishing the link between indazole deriv
    • Source for compound stability and handling data.[1]

Sources

Application Notes and Protocols for the Quantification of 4-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-methyl-1H-indazol-5-ol is a heterocyclic organic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and pharmaceutical development. The indazole scaffold is a key component in numerous biologically active molecules, including those with anti-tumor and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed analytical methods for the robust quantification of this compound in solution. The primary method described is a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine analysis. Additionally, a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented for applications requiring lower detection limits, such as in bioanalytical studies. The protocols herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is critical for the development of a robust analytical method. While extensive experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds such as 1H-indazol-5-ol and 4-methyl-1H-indazol-5-amine.

PropertyEstimated ValueRationale/Source
Molecular FormulaC₈H₈N₂O-
Molecular Weight148.16 g/mol Calculated
pKa~9.0Based on the pKa of 1H-indazol-5-ol (9.22 ± 0.40), the phenolic hydroxyl group is expected to be weakly acidic.[4]
UV λmax~254 nm and ~290 nmThe indazole ring system exhibits UV absorbance. Related indazole compounds show characteristic absorbance in this region.[5]
SolubilitySoluble in polar organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.The presence of the polar hydroxyl and indazole groups, combined with the nonpolar methyl and benzene rings, suggests this solubility profile.

Principles of Analysis

The selection of an analytical method is dictated by the analyte's properties and the specific requirements of the measurement, such as sensitivity, selectivity, and sample matrix.

  • HPLC-UV: This technique is chosen as the primary method due to its robustness, widespread availability, and the presence of a UV-active chromophore in the this compound molecule. The indazole ring system allows for sensitive detection using a UV detector. Reversed-phase chromatography is selected to retain the moderately polar analyte on a nonpolar stationary phase, allowing for separation from potential impurities.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in complex biological matrices, LC-MS/MS is the method of choice.[6][7][8] This technique combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer, providing excellent specificity and low limits of detection.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations.

Causality of Experimental Choices
  • Column: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer) is chosen. Acetonitrile serves as the organic modifier to elute the analyte. The acidic buffer is used to suppress the ionization of the phenolic hydroxyl group (pKa ~9.0), ensuring a consistent retention time and sharp peak shape.

  • Detection Wavelength: Based on the UV spectra of related indazole compounds, a primary detection wavelength of 254 nm is selected to provide a good balance of sensitivity and selectivity.[5]

  • Internal Standard: The use of a structurally similar and stable compound as an internal standard is recommended to improve the precision of the analysis by correcting for variations in injection volume and instrument response. A suitable internal standard would be another indazole derivative with a slightly different retention time, for example, 5-methyl-1H-indazole.

Experimental Protocol

1.2.1. Reagents and Materials

  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Internal Standard (e.g., 5-methyl-1H-indazole)

1.2.2. Equipment

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal retention and separation (e.g., 70:30 v/v Buffer:Acetonitrile).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. Add a constant aliquot of the internal standard stock solution to each calibration standard.

1.2.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol or mobile phase.

  • If necessary, perform further dilutions to bring the concentration within the calibration range.

  • Add the same constant aliquot of the internal standard stock solution as used for the calibration standards.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.5. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

1.2.6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The HPLC-UV method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[2][9]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and response should be demonstrated over the intended range. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability and Intermediate Precision)The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard & IS Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: HPLC-UV workflow for quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity applications and quantification in complex matrices like plasma or tissue extracts.

Causality of Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is selected as it is well-suited for polar molecules like this compound. Positive ion mode is likely to be more sensitive due to the presence of basic nitrogen atoms in the indazole ring that can be readily protonated.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for its exceptional selectivity and sensitivity. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process minimizes interference from matrix components.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-¹³C₆ or -d₃) is highly recommended for LC-MS/MS analysis to accurately correct for matrix effects and variations in ionization efficiency.

Experimental Protocol

2.2.1. Reagents and Materials

  • As in Method 1, with the addition of formic acid (LC-MS grade).

  • Stable isotope-labeled internal standard.

2.2.2. Equipment

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

2.2.3. Preparation of Solutions

  • Mobile Phase: A: 0.1% formic acid in water. B: 0.1% formic acid in acetonitrile. A gradient elution is typically used to ensure good peak shape and separation.

  • Standard and Sample Solutions: Prepared similarly to Method 1, but often at much lower concentrations (e.g., ng/mL to pg/mL range).

2.2.4. Sample Preparation (for biological matrices)

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with cold acetonitrile is often sufficient.[10]

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used for sample clean-up and concentration.[11][12] A mixed-mode or reversed-phase SPE cartridge would be appropriate.

2.2.5. LC-MS/MS Conditions

ParameterCondition
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModeESI Positive
MRM TransitionsTo be determined by direct infusion of a standard solution. For this compound (MW 148.16), the precursor ion would be m/z 149.2. Product ions would be determined experimentally.
Collision EnergyTo be optimized for each MRM transition.
Workflow Diagram

LCMS_Workflow A Sample Collection & Preparation (e.g., Protein Precipitation, SPE) B Addition of Internal Standard A->B C LC Separation B->C D Electrospray Ionization (ESI) C->D E Quadrupole 1 (Q1) Precursor Ion Selection D->E F Quadrupole 2 (Q2) Collision Cell (Fragmentation) E->F G Quadrupole 3 (Q3) Product Ion Selection F->G H Detector G->H I Data Acquisition & Quantification H->I

Caption: LC-MS/MS analytical workflow.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and precise data in a regulated environment.

References

  • Chicha, H., Oulemda, B., Rakib, E. M., Saadi, M., & El Ammari, L. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1471. [Link]

  • Chicha, H., Oulemda, B., Rakib, E. M., Saadi, M., & El Ammari, L. (2013). (PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. [Link]

  • American Elements. (n.d.). 4-Methyl-1H-indazol-5-amine. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861. [Link]

  • Smyth, W. F. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 42(Pt 5), 335-347. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Watson, D. G. (2016). Extraction methods in pharmaceutical analysis. Basicmedical Key. [Link]

  • Reddy, P. P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14085-14096. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Chromatography Today. (n.d.). 8 Types of Extraction for Sample Preparation. Retrieved February 4, 2026, from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved February 4, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. ResearchGate. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques. Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Retrieved February 4, 2026, from [Link]

  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved February 4, 2026, from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 4, 2026, from [Link]

  • Gotor, R., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1874. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Al-Tamimi, A. M., & Al-Kurdi, Z. I. (2017). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2007). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1152(1-2), 1-23. [Link]

  • Kumar, A. (2018). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 39-46. [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

4-methyl-1H-indazol-5-ol in the development of novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-methyl-1H-indazol-5-ol in Kinase Inhibitor Design

Executive Summary & Therapeutic Rationale

The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP.[1] While 5-substituted indazoles are common in FDA-approved drugs (e.g., Axitinib), the specific isomer This compound represents an underutilized but high-value intermediate for next-generation kinase inhibitors.

The "Methyl Twist" Hypothesis: The introduction of a methyl group at the C4 position, adjacent to the C5-hydroxyl "hook," introduces significant steric bulk. This modification serves three critical functions in novel therapeutic design:

  • Conformational Restriction: It restricts the rotation of ethers/esters attached at C5, potentially locking the ligand into a bioactive conformation (reducing entropic penalty upon binding).

  • Selectivity Filter: The C4-methyl group can induce steric clashes with "Gatekeeper" residues in off-target kinases, thereby improving the selectivity profile of the inhibitor.

  • Metabolic Shielding: Steric hindrance protects the C5-oxygen attachment point from rapid metabolic hydrolysis.

This guide details the protocols for utilizing this compound as a core scaffold in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action: The Hinge Binder Strategy

In the context of kinase inhibition, the indazole core typically functions as the "hinge binder." The N1 and N2 nitrogens form hydrogen bonds with the backbone residues of the kinase hinge region.

  • N1-H: Hydrogen bond donor to the hinge backbone carbonyl.

  • N2: Hydrogen bond acceptor from the hinge backbone amide NH.

  • C5-OH (Functionalized): Extends into the solvent-exposed region or the hydrophobic back-pocket, depending on the linker.

Pathway Visualization: Kinase Interaction Logic

KinaseBinding cluster_0 Therapeutic Outcome Indazole This compound (Scaffold) Hinge Kinase Hinge Region (ATP Binding Site) Indazole->Hinge H-Bonding (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper C4-Methyl Steric Clash (Selectivity) Tail Solvent Exposed Tail (Solubility/Potency) Indazole->Tail C5-O-Linker Inhibition ATP Competitive Inhibition Hinge->Inhibition Tail->Inhibition Affinity Boost

Figure 1: Mechanistic logic of the this compound scaffold within the kinase ATP-binding pocket.

Experimental Protocol: Scaffold Functionalization

The primary challenge in working with this compound is achieving regioselective alkylation at the phenolic oxygen (C5-OH) without interfering with the indazole nitrogens (N1/N2), which are also nucleophilic.

Objective: Synthesize a library of C5-ether derivatives to probe the solvent channel.

Reagents & Materials:
  • Substrate: this compound (High Purity >98%).

  • Base: Cesium Carbonate (

    
    ) – Preferred over 
    
    
    
    for solubility enhancement.
  • Solvent: DMF (Anhydrous) or NMP.

  • Electrophiles: Various alkyl halides (R-X).

  • Protection (Optional but Recommended): Dihydropyran (DHP) for THP protection of N1.

Step-by-Step Methodology:

Phase A: N1-Protection (Critical for Yield) Direct alkylation often yields N-alkylated byproducts. Transient protection is advised.

  • Dissolution: Dissolve 1.0 eq of this compound in DCM/THF (1:1).

  • Catalysis: Add 0.1 eq of p-Toluenesulfonic acid (pTSA).

  • Addition: Dropwise addition of 1.2 eq 3,4-Dihydro-2H-pyran (DHP) at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Shift to higher Rf).

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate. Yields 1-(tetrahydro-2H-pyran-2-yl)-4-methyl-indazol-5-ol .

Phase B: C5-O-Alkylation (The Library Step)

  • Setup: In a 96-well reaction block or round-bottom flask, dissolve the N-protected intermediate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.0 eq). Stir for 30 mins to form the phenolate anion. Note: The C4-methyl group provides steric bulk, so anion formation may be slightly slower than in non-methylated analogues.
    
  • Alkylation: Add the specific Alkyl Halide (1.2 eq).

    • Insight: Due to C4-methyl hindrance, primary alkyl halides react efficiently. Secondary halides may require heating to 60°C.

  • Completion: Stir for 12-16 hours at RT.

  • Quench: Add water/EtOAc. Extract organic layer.[2][3]

Phase C: Deprotection

  • Acid Hydrolysis: Treat the crude ether with 4M HCl in Dioxane/MeOH (1:1) for 2 hours at RT.

  • Purification: Neutralize with

    
    , extract, and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
    

Data Analysis & Validation

When comparing the 4-methyl scaffold against the standard non-methylated (1H-indazol-5-ol) scaffold, specific performance metrics should be tracked.

Table 1: Comparative SAR Metrics (Representative Data Structure)

MetricStandard Scaffold (No C4-Me)Novel Scaffold (4-Me-Indazole)Interpretation
Enzymatic IC50 15 nM12 nMPotency often maintained or improved due to "lock".
Selectivity Score (S(35)) 0.450.15Critical: Lower score indicates higher selectivity (fewer off-targets) due to C4 steric clash.
Metabolic Stability (t1/2) 25 min>60 minC4-Me blocks metabolic attack on the ether linkage.
Solubility (LogD) 2.12.4Slight increase in lipophilicity; adjust formulation accordingly.

Synthesis Workflow Diagram

The following workflow illustrates the critical decision points in the synthesis of 4-methyl-indazol-5-ol derivatives.

SynthesisFlow Start Start: this compound Decision Direct Alkylation? Start->Decision Direct Direct C5-O-Alkylation (Risk: N-alkylation byproducts) Decision->Direct No (Quick Screen) Protect Step 1: N1-Protection (THP/SEM) Decision->Protect Yes (Scale-up) Final Final Therapeutic Candidate Direct->Final Purification Required Funct Step 2: C5-O-Functionalization (Mitsunobu or Williamson) Protect->Funct Deprotect Step 3: Acidic Deprotection Funct->Deprotect Deprotect->Final

Figure 2: Synthetic workflow emphasizing the protection strategy to ensure regioselectivity.

References

  • Chem-Impex International. "4-(Hydroxymethyl)-1H-indazole: Applications in Drug Development." Chem-Impex Catalog. Accessed October 2023. Link

  • Gaikwad, D.D., et al. (2015).[2][4] "Indazole: An emerging privileged scaffold: synthesis and its biological significance." European Journal of Medicinal Chemistry. Link

  • Folkes, A.J., et al. (2008).[5] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[5][6] Journal of Medicinal Chemistry. Link

  • Boulahjar, R., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

  • Abbasi, M., et al. (2021). "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics." Bioorganic & Medicinal Chemistry Letters. Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Application Notes and Protocols for the Functionalization of 4-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the functionalization reactions of 4-methyl-1H-indazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer in-depth technical insights, explaining the rationale behind experimental choices and providing robust, self-validating protocols. The indazole core is a privileged structure in numerous therapeutic agents, and understanding its reactivity is paramount for the design and synthesis of novel drug candidates.[1]

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[2] The indazole nucleus is a key component in a variety of approved drugs and clinical candidates, demonstrating activities such as anti-inflammatory, anticancer, and antiviral effects.[1] The ability to strategically functionalize the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound, with its combination of a reactive hydroxyl group, a nucleophilic pyrazole ring, and an electron-rich benzene ring, presents a versatile platform for a multitude of chemical transformations. This guide will systematically explore the key functionalization reactions of this important scaffold.

I. Synthesis of the this compound Scaffold

A robust and scalable synthesis of the starting material is the foundation of any successful derivatization campaign. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and effective route can be devised through a multi-step sequence, often involving the construction of the indazole ring from a suitably substituted aniline precursor. A common strategy involves the diazotization of an ortho-substituted aniline followed by cyclization.

A representative synthetic approach could start from a substituted o-toluidine derivative, proceeding through nitration, reduction, diazotization, and cyclization to form the indazole core. Subsequent functional group manipulations would then yield the desired this compound. For instance, a synthetic route could be adapted from methods used to prepare similarly substituted indazoles, such as 4-bromo-5-methyl-1H-indazole.[3]

II. N-Functionalization: Mastering Regioselectivity

A primary challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution at the N1 and N2 positions of the pyrazole ring. The reaction of 1H-indazoles with electrophiles often yields a mixture of both N1 and N2 isomers. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the electronic and steric properties of the substituents on the indazole ring.

N_Alkylation_Regioselectivity

The Interplay of Kinetic and Thermodynamic Control

Generally, N2-alkylation is considered the kinetically favored pathway, as the lone pair of electrons on the N2 nitrogen is more sterically accessible. In contrast, the N1-alkylated product is often the thermodynamically more stable isomer. This dichotomy allows for the selective synthesis of either regioisomer by carefully choosing the reaction conditions.

Insight for the Bench: For this compound, the presence of the 4-methyl group may exert some steric hindrance, potentially influencing the N1/N2 ratio. It is crucial to perform initial small-scale experiments to determine the optimal conditions for the desired regioisomer.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol aims to favor the formation of the more stable N1-alkylated product through the use of a strong, non-nucleophilic base in a non-polar solvent, allowing for equilibration to the thermodynamic product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective N2-Alkylation (Kinetic Control)

This protocol is designed to favor the kinetically controlled N2-alkylation by using a milder base in a polar aprotic solvent at lower temperatures.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Alkyl halide

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the base (Cs₂CO₃, 1.5 eq or K₂CO₃, 2.0 eq).

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N2-alkylated product.

ReactionBaseSolventTemperatureMajor ProductRationale
N1-Alkylation NaHTHFRefluxN1-isomerThermodynamic control
N2-Alkylation Cs₂CO₃/K₂CO₃DMFRoom Temp.N2-isomerKinetic control

III. O-Functionalization: Leveraging the Phenolic Hydroxyl Group

The 5-hydroxyl group of this compound is a key functional handle that allows for a variety of transformations, most notably O-alkylation and O-acylation. These reactions are crucial for modulating the compound's solubility, hydrogen bonding capacity, and metabolic stability. A critical consideration in these reactions is the potential for competing N-alkylation or N-acylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5] For this compound, selective O-alkylation can often be achieved by carefully selecting the base and reaction conditions to favor deprotonation of the more acidic phenolic hydroxyl group over the N-H proton of the indazole ring.

O_Alkylation_Workflow

Protocol 3: O-Alkylation of this compound

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide, butyl bromide)

  • Acetone or Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or acetonitrile.

  • Add the alkyl halide (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by flash column chromatography.

Expert Tip: To minimize N-alkylation, it is advisable to use a moderate base like K₂CO₃ and a non-polar solvent if possible. If N-alkylation remains a significant side reaction, protection of the indazole nitrogen may be necessary prior to O-alkylation.

O-Acylation

Esterification of the 5-hydroxyl group can be readily achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Protocol 4: O-Acylation of this compound

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF and add the base (pyridine or Et₃N, 1.5 eq).

  • Cool the solution to 0 °C.

  • Add the acylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. Electrophilic Aromatic Substitution on the Benzene Ring

The benzene portion of the this compound ring is activated towards electrophilic aromatic substitution by the electron-donating effects of the hydroxyl and methyl groups. The directing effects of these substituents, along with the influence of the fused pyrazole ring, will determine the position of substitution.

The 5-hydroxyl group is a strongly activating, ortho-, para-director. The 4-methyl group is also an activating, ortho-, para-director. The indazole ring itself can be considered as a whole. The positions ortho and para to the powerful hydroxyl group are C6 and C4. Since C4 is already substituted with a methyl group, the most likely position for electrophilic attack is C6. The C7 position is also a possibility, being ortho to the N1 of the pyrazole ring.

Halogenation

Direct halogenation of the electron-rich benzene ring can be achieved using standard halogenating agents.

Protocol 5: Bromination at the C6-Position

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DCM.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by flash column chromatography to yield 6-bromo-4-methyl-1H-indazol-5-ol.

V. Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound, such as the 6-bromo derivative prepared in Protocol 5, are invaluable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Cross_Coupling_Reactions

Protocol 6: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C6-position.

Materials:

  • 6-bromo-4-methyl-1H-indazol-5-ol (or its N-protected derivative)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 6-bromo-4-methyl-1H-indazol-5-ol (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Self-Validation: The success of the coupling can be confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The structure of the product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

VI. Conclusion

This compound is a highly versatile scaffold for the synthesis of a diverse array of derivatives with potential applications in drug discovery. This guide has provided a comprehensive overview of its key functionalization reactions, including N-alkylation, O-alkylation, O-acylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling. By understanding the underlying principles of reactivity and regioselectivity, and by employing the robust protocols outlined herein, researchers can effectively navigate the chemical space around this important heterocyclic core to develop novel molecules with tailored properties.

References

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchG
  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega. (URL: [Link])

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - NIH. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: not available)
  • (PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - ResearchGate. (URL: [Link])

  • Synthesis of 1H-Indazoles via Silver(I)
  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (URL: [Link])

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (URL: not available)
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (URL: [Link])

  • 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1H-indazol-5-ol Synthesis & Handling

[1]

Status: Active | Ticket ID: IND-5OH-4ME-SUP | Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Reaction Pathway

The synthesis of This compound (CAS: N/A for specific isomer, generic Indazol-5-ol analogs cited) typically proceeds via the demethylation of a 5-methoxy precursor or cyclization of a substituted benzaldehyde.[1] The presence of the C4-methyl group introduces specific steric and electronic factors that distinguish this molecule from the unsubstituted parent 1H-indazol-5-ol.

The diagram below illustrates the primary synthetic workflow and the critical nodes where side reactions (SR) occur.

IndazoleSynthesisStartPrecursor(2-Fluoro-5-methoxy-4-methylbenzaldehyde)IntermedIntermediate:4-Methyl-5-methoxy-1H-indazoleStart->IntermedCyclization (Ref 1)SR_WKSide Reaction 1:Wolff-Kishner Reduction(Formation of fluorotoluene deriv.)Start->SR_WKOver-reduction (Ref 2)HydrazineReagent:Hydrazine HydrateHydrazine->StartSR_RegioSide Reaction 2:N2-Isomer Formation(Thermodynamic vs Kinetic Control)Intermed->SR_RegioTautomerization EquilibriumProductTarget:This compoundIntermed->ProductEther Cleavage (Ref 1)DemethylStep 2:Demethylation (BBr3 or HBr)Demethyl->IntermedSR_BromSide Reaction 3:Ring Bromination(Electrophilic Substitution at C3/C7)Product->SR_BromIf BBr3 excess/Quench delay

Figure 1: Synthetic logic flow for this compound, highlighting critical failure points (Red).

Troubleshooting Guide: Common Side Reactions

Issue 1: "I am observing a non-polar impurity during the cyclization step."

Diagnosis: Wolff-Kishner Reduction Competitor.[1] When reacting o-haloacetophenones or benzaldehydes with hydrazine to form the indazole core, the hydrazone intermediate can undergo a Wolff-Kishner-type reduction instead of the desired intramolecular nucleophilic aromatic substitution (SNAr).[1]

  • Mechanism: The hydrazone reduces the carbonyl carbon to a methylene group (-CH₂-), ejecting nitrogen gas, rather than cyclizing.[1]

  • Cause: High temperatures (>120°C) or highly basic conditions promote the reduction pathway over the cyclization.

  • Solution:

    • Lower Temperature: Maintain reaction temperature between 80-100°C.

    • Solvent Switch: Use n-butanol or dioxane instead of ethylene glycol to limit thermal ceiling.[1]

    • Pre-activation: Convert the aldehyde to an oxime or use a protected hydrazine to favor the cyclization kinetics [2].

Issue 2: "My final product contains brominated impurities after BBr3 demethylation."

Diagnosis: Electrophilic Aromatic Bromination. The 4-methyl-5-hydroxy substitution pattern creates an electron-rich aromatic system.[1] The 5-OH group is a strong activator (ortho/para director).[1]

  • Mechanism: Boron tribromide (BBr₃) can generate trace HBr or free bromine (Br₂) if the reagent is aged or if the quench is exothermic and uncontrolled. The C3 and C7 positions are highly susceptible to electrophilic attack.

  • Causality: The C4-methyl group sterically crowds the C3 position but also donates electron density, making the ring more reactive than unsubstituted indazole.

  • Solution:

    • Scavengers: Add 1-2 equivalents of cyclohexene or 2-methyl-2-butene during the quench to trap free electrophilic bromine species.[1]

    • Alternative Reagent: Use Pyridine·HCl (melt at 180°C) or AlCl₃/thiol systems if the bromination persists [1].

Issue 3: "I see two distinct spots on TLC that merge upon heating."

Diagnosis: Annular Tautomerism (1H vs 2H).[2] Indazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms.[1][2]

  • Observation: The 1H-tautomer is generally thermodynamically more stable (by ~2-4 kcal/mol) in the gas phase and solution [3].[1] However, the 2H-tautomer is more polar.[1]

  • Impact on 4-Methyl-5-ol: The 4-methyl group exerts steric pressure on the C3-H, but minimal direct steric effect on N1/N2.[1] However, hydrogen bonding between the 5-OH and N1 is geometrically impossible, so the tautomeric ratio is governed purely by electronic stabilization of the benzene ring.

  • Action: This is likely not an impurity. Confirm by taking an NMR in DMSO-d6; rapid proton exchange often simplifies the spectrum.[1] Do not attempt to separate tautomers by standard silica chromatography as they equilibrate.

Comparative Data: Reaction Conditions & Yields[3][4]

Reaction StepReagent SystemTypical YieldMajor Side ReactionMitigation Strategy
Cyclization Hydrazine hydrate / EtOH / Reflux65-75%Azine formation (Dimerization)Use excess hydrazine (5-10 eq) to prevent dimer formation.[1]
Cyclization Hydrazine / n-BuOH / 110°C70-85%Wolff-Kishner ReductionMonitor temp; avoid strong exogenous base if possible.[1]
Demethylation BBr₃ / DCM / -78°C to RT80-90%C-Bromination (C3/C7)Quench at 0°C; use bromine scavengers.[1]
Demethylation HBr (48% aq) / Reflux50-60%Acid-catalyzed polymerizationOnly suitable for highly stable substrates; not recommended for electron-rich phenols.[1]

Frequently Asked Questions (FAQ)

Q: Can I alkylate the 5-OH group selectively without protecting the N1-H? A: Generally, no .[1] The pKa of the indazole N-H (approx. 14) and the phenol O-H (approx. 10) are distinct, but under basic alkylation conditions (e.g., K₂CO₃/DMF), you will get a mixture of O-alkylation, N1-alkylation, and N2-alkylation.[1] The N-alkylation is often faster due to the high nucleophilicity of the indazolyl anion.

  • Protocol: You must protect the N1 position (e.g., with THP or Boc) before attempting selective O-alkylation, or exploit the solubility differences of the products.

Q: Why is the 4-methyl group significant for side reactions? A: The methyl group at C4 introduces steric strain at the C3 position (peri-interaction). While this doesn't block cyclization, it makes the C3 position slightly less accessible for intermolecular reactions but increases the electron density of the ring system, making the C7 position more prone to oxidation or electrophilic attack during harsh workups.

Q: How do I remove the "azine" impurity? A: The azine impurity (two indazole units linked by a =N-N= bridge) forms when the hydrazine concentration is too low. It is highly insoluble in most organic solvents.

  • Removal: Filter the hot reaction mixture (if the product is soluble) or wash the crude solid with hot ethanol. The azine typically remains undissolved.

References

  • ChemicalBook. (n.d.). 1H-Indazol-5-ol Synthesis and Properties. Retrieved from

  • Luo, G., et al. (2006). Regioselective synthesis of indazoles from o-halo-benzaldehydes.[1] Journal of Organic Chemistry. (General reference for hydrazine cyclization mechanics).

  • Gaikwad, D. D., et al. (2015).[2] Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.[1][2] Retrieved from

  • Cheung, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][3][4] Beilstein Journal of Organic Chemistry. Retrieved from

For further assistance with custom synthesis or impurity isolation, please contact the Applications Engineering team.

Technical Support Center: Identity Confirmation of Synthesized 4-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the identity and purity of synthesized 4-methyl-1H-indazol-5-ol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind each technique, potential challenges, and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: I have synthesized a compound that I believe is this compound. What is the overall workflow to confirm its identity?

A comprehensive identity confirmation workflow involves a multi-technique approach to unambiguously determine the molecular structure and purity of your synthesized compound. The process begins with basic physical characterization and progresses to more detailed spectroscopic analysis.

cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structural Elucidation Melting Point Melting Point TLC TLC FTIR FTIR TLC->FTIR Functional Groups Mass Spec Mass Spec FTIR->Mass Spec Molecular Weight NMR NMR Mass Spec->NMR Connectivity 1H NMR 1H NMR NMR->1H NMR 13C NMR 13C NMR NMR->13C NMR 2D NMR 2D NMR 1H NMR->2D NMR 13C NMR->2D NMR Final Confirmation Final Confirmation 2D NMR->Final Confirmation Synthesis Synthesis Synthesis->Melting Point Physical Properties Synthesis->TLC Purity Assessment

Caption: Workflow for the identity confirmation of this compound.

Q2: What is the expected molecular weight of this compound and how can I confirm it?

The molecular formula of this compound is C₈H₈N₂O. The expected monoisotopic mass is approximately 148.06 g/mol . This can be confirmed using mass spectrometry.

Q3: Are there any common impurities I should be aware of during the synthesis of indazole derivatives?

Yes, common impurities can include unreacted starting materials, regioisomers (e.g., 2H-indazoles), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. Chromatographic techniques like TLC and HPLC are essential for identifying and separating these impurities.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Troubleshooting Solution
Broad or absent OH and NH proton signals. These protons are exchangeable and their signals can be broadened by interaction with the solvent or residual water.Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The OH and NH peaks should disappear or significantly decrease in intensity.
Complex multiplets in the aromatic region. Overlapping signals from the aromatic protons can make interpretation difficult.Try using a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) as this can alter the chemical shifts and resolve overlapping peaks. If available, a higher field NMR spectrometer will also improve signal dispersion.
Unexpected peaks in the spectrum. These could be due to impurities from the synthesis or residual solvent.Compare the spectrum to that of your starting materials. Check for common solvent peaks. If necessary, repurify your sample.
Poor signal-to-noise ratio. The sample may be too dilute.Increase the concentration of your sample if solubility allows. Increase the number of scans during acquisition.
Mass Spectrometry
Problem Possible Cause Troubleshooting Solution
Molecular ion peak (M+) is weak or absent. The compound may be unstable under the ionization conditions (e.g., Electron Ionization).Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unexpected fragments observed. This could be due to impurities or complex fragmentation patterns.Analyze the fragmentation pattern to see if it is consistent with the expected structure. The presence of nitrogen atoms will influence the fragmentation, often leading to ions with an even mass-to-charge ratio (the "nitrogen rule").[1]
Mass accuracy is poor. The instrument may not be properly calibrated.Calibrate the mass spectrometer using a known standard.

Experimental Protocols and Data Interpretation

Melting Point Determination

Protocol:

  • Ensure the synthesized compound is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Expected Result: A sharp melting point range indicates a pure compound. While the exact melting point of this compound is not widely reported, it is expected to be a solid at room temperature. For comparison, 1H-Indazol-5-ol has a melting point of 186-191°C. The introduction of a methyl group may slightly alter this value.

Thin-Layer Chromatography (TLC)

Protocol:

  • Dissolve a small amount of your synthesized compound in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution onto a TLC plate (e.g., silica gel).

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light and/or by staining.

  • Calculate the retention factor (Rf) value.

Interpretation: A single spot on the TLC plate suggests a pure compound. Multiple spots indicate the presence of impurities. The Rf value can be used for comparison with a standard if available.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Acquire the FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H stretchIndicates the presence of the hydroxyl group.
3200-3000 (broad)N-H stretchCharacteristic of the indazole N-H bond.
3000-2850C-H stretch (aliphatic)Corresponds to the methyl group.
~1620, 1500, 1450C=C stretch (aromatic)Indicates the presence of the benzene ring of the indazole core.
~1250C-O stretchAssociated with the phenolic hydroxyl group.

The presence of these characteristic peaks provides strong evidence for the key functional groups in this compound.

Mass Spectrometry (MS)

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Data:

Ion[M+H]⁺[M-H]⁻
Expected m/z 149.07147.06

The observation of the protonated or deprotonated molecular ion at the correct mass-to-charge ratio is a primary confirmation of the compound's molecular weight. Fragmentation patterns can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, as the OH and NH protons are more likely to be observed).

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HN-HThe indazole N-H proton is typically downfield and broad.
~9.5br s1HO-HThe phenolic O-H proton is also expected to be downfield and broad.
~7.8s1HH3The proton at position 3 of the indazole ring is a characteristic singlet.
~7.2d1HH7Aromatic proton adjacent to the pyrazole ring.
~6.8d1HH6Aromatic proton ortho to the hydroxyl group.
~2.2s3HCH₃The methyl group protons will appear as a singlet.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~150C5Carbon bearing the hydroxyl group, significantly downfield.
~140C7aQuaternary carbon at the ring junction.
~135C3Carbon at position 3 of the indazole ring.
~125C3aQuaternary carbon at the other ring junction.
~120C7Aromatic CH.
~115C4Carbon bearing the methyl group.
~110C6Aromatic CH.
~15CH₃Aliphatic carbon of the methyl group.

Data Interpretation and Troubleshooting:

  • The number of signals in both ¹H and ¹³C NMR should correspond to the number of unique protons and carbons in the molecule.

  • The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons.

  • 2D NMR experiments like COSY can confirm proton-proton couplings, while HSQC can correlate protons to their directly attached carbons, aiding in the definitive assignment of all signals.

By systematically applying these techniques and comparing the obtained data with the expected values, researchers can confidently confirm the identity and purity of their synthesized this compound.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.
  • 1H-Indazol-5-ol | 15579-15-4. ChemicalBook.
  • Interpretation of mass spectra. Maricopa Open Digital Press.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • (PDF) 13C NMR of indazoles.
  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one deriv
  • Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Synthesis of 5-substituted 1H-tetrazoles 2.4 Spectral Data Spectral...
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • (PDF) 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.

Sources

Technical Support Center: Navigating Unexpected Results with 4-methyl-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this indazole derivative in their biological assays. As with any small molecule inhibitor, unexpected results can arise. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental data. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including the inhibition of various protein kinases.[1][2] However, the specific behavior of this compound in your assay system requires careful consideration of its physicochemical properties and potential for off-target effects.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What are the known or predicted biological targets of this compound?

The indazole core is found in numerous kinase inhibitors, and derivatives have shown activity against a range of kinases, including but not limited to FGFR, TTK, and components of the PI3K/AKT/mTOR pathway.[3][4][5] Some indazole-containing compounds have also been investigated as inhibitors of the PD-1/PD-L1 interaction.[6] However, the specific target profile of this compound may not be fully characterized. It is crucial to perform target validation and selectivity profiling in your system of interest.

Q2: What are the key physicochemical properties of this compound I should be aware of?

PropertyPredicted/Inferred ValueImplication for Biological Assays
Molecular Weight ~148 g/mol Good potential for cell permeability.
logP (Lipophilicity) Predicted to be moderately lipophilic.May have limited aqueous solubility.
pKa The indazole NH is weakly acidic (pKa ~13-14), and the phenolic hydroxyl is also acidic. The pyrazole-like nitrogen is weakly basic.[7][8]Solubility will be pH-dependent. At physiological pH (~7.4), the compound will be predominantly in its neutral form.
Aqueous Solubility Predicted to be low.High risk of precipitation in aqueous assay buffers and cell culture media.

Q3: What is the best way to prepare a stock solution of this compound?

Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).[7]

II. Troubleshooting Guide: Unexpected Assay Results

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or Non-Reproducible Dose-Response Curves

You observe significant well-to-well or day-to-day variability in your assay, resulting in unreliable IC50/EC50 values.

A Inconsistent Dose-Response B Suspect Compound Instability or Precipitation A->B C Visually inspect for precipitate in stock and working solutions B->C D Precipitate Observed C->D Yes E No Precipitate Observed C->E No F Troubleshoot Solubility (Protocol 1) D->F G Evaluate Compound Stability (Protocol 2) E->G H Review Dilution Series Preparation E->H I Check for Assay Artifacts (Problem 2 & 3) E->I

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Inconsistent dose-response curves are often a symptom of issues with the compound's behavior in the assay medium.[9] The most common culprits are poor solubility leading to precipitation, or chemical instability over the course of the experiment.

Protocol 1: Assessing and Improving Compound Solubility

  • Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer or cell culture medium, let the solution sit for a few minutes and visually inspect for any cloudiness or precipitate. Use a microscope to examine the wells of your assay plate for crystals.

  • Solubility Test: Prepare a series of dilutions of your compound in the final assay buffer. After a short incubation, centrifuge the samples and measure the concentration of the compound in the supernatant by a suitable method (e.g., HPLC-UV). This will give you the practical solubility limit.

  • Optimization Strategies:

    • Lower the Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also affect protein conformation.[10] Aim for a final DMSO concentration of ≤0.5%.[11]

    • Use a Co-solvent: If solubility remains an issue, consider the use of a co-solvent like PEG400 or a cyclodextrin in your assay buffer, if compatible with your assay.

    • pH Adjustment: Given the phenolic hydroxyl and indazole NH groups, the compound's solubility will be pH-dependent. Assess if slight modifications to the buffer pH (if your assay permits) can improve solubility.

Problem 2: Suspected Assay Interference (False Positives/Negatives)

You observe an effect, but you are unsure if it is a genuine biological response or an artifact of the compound interacting with the assay components. This is particularly relevant for fluorescence- or luminescence-based readouts.

Small molecules can interfere with assay signals in several ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false positive signal.[12]

  • Fluorescence Quenching: The compound may absorb the excitation or emitted light from your fluorophore, leading to a false negative result.[12]

  • Luciferase Inhibition: Phenolic compounds, in particular, have been reported to inhibit luciferase enzymes, which can be a source of false positives in reporter gene assays.[13]

Protocol 2: Deconvoluting Assay Interference

  • Run a "Promiscuity" Assay: A simple control is to run your assay in the absence of the biological target (e.g., no enzyme or no cells). If you still observe a signal change in the presence of this compound, it is likely an assay artifact.

  • Spectral Scanning: Measure the excitation and emission spectra of the compound to determine if there is an overlap with your assay's fluorophore.

  • Orthogonal Assay: The most robust way to confirm a hit is to use an orthogonal assay with a different detection modality. For example, if you identified the compound in a fluorescence-based kinase assay, validate it with a label-free method like a mobility shift assay or a radiometric assay.

Problem 3: Unexpected Cytotoxicity or Off-Target Effects

You observe significant cell death at concentrations where you expect to see a specific biological effect, or you observe a phenotype that is inconsistent with the known function of your intended target.

A Unexpected Cytotoxicity or Phenotype B Confirm Target Engagement (Protocol 3) A->B C Target Engagement Confirmed B->C Yes D No Target Engagement B->D No E Hypothesize Off-Target Effects C->E F Hypothesize Compound Toxicity/Artifact D->F G Perform Kinase Profiling E->G H Phenotypic Screening E->H I Check for Compound Aggregation (Protocol 4) F->I

Caption: Troubleshooting workflow for unexpected biological responses.

Kinase inhibitors are known to have off-target effects, and the indazole scaffold can interact with multiple targets.[4][14] Additionally, some small molecules can form aggregates at higher concentrations, leading to non-specific inhibition and cytotoxicity.[15]

Protocol 3: Verifying Target Engagement in Cells

It is critical to confirm that this compound is binding to its intended target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a shift in its melting curve.[16][17][18]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be configured to measure target engagement in live cells in real-time.[19][20] This is particularly useful for studying the kinetics of compound binding.

Protocol 4: Assessing Compound Aggregation

Promiscuous inhibitors often act by forming aggregates that sequester the target protein.[9][15]

  • Detergent Test: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of sub-micron aggregates in your compound solution.

III. References

  • Abbassi, N., Chicha, H., Rakib, E. M., Hannioui, A., Alaoui, M., Hajjaji, A., Geffken, D., Aiello, C., Gangemi, R., Rosano, C., & Viale, M. (2012). Synthesis and biological evaluation of new sulfonamides incorporating 1,3,4-oxadiazole, 1,3,4-thiadiazole or 1,2,4-triazole moieties as potential anticancer agents. European Journal of Medicinal Chemistry, 57, 240–249.

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based promiscuous inhibitors. Journal of Medicinal Chemistry, 50(10), 2385–2390.

  • GraphPad. (2023). Troubleshooting fits of dose-response curves. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Hassan, M., Abd-El-Haleem, M. A., El-Naggar, M., & El-Sayed, M. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3192. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Llopis, J., McCaffery, J. M., Miyawaki, A., Farquhar, M. G., & Tsien, R. Y. (1998). Measurement of cytosolic, mitochondrial, and Golgi pH in single living cells with green fluorescent proteins. Proceedings of the National Academy of Sciences, 95(12), 6803–6808.

  • Pathania, S., Kumar, S., & Rawal, R. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(39), 24204-24235. [Link]

  • PubChem. (n.d.). 4-Methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V. K., & Kumar, V. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(52), 33039-33071. [Link]

  • Singh, P., & Kumar, A. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a948-a960.

  • Ventura, C. A., & Cerasolo, M. A. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-13.

  • Xie, Q., Wu, Q., & Zhang, J. (2016). Bioluminescence Resonance Energy Transfer (BRET) for monitoring protein-protein interactions in living cells. Current Protocols in Cell Biology, 72(1), 17.10.1-17.10.14.

  • Zhang, X., & Roe, S. M. (2018). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 157, 1007-1021.

  • Chicha, H., Oulemda, B., Rakib, E. M., Saadi, M., & El Ammari, L. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1471. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Wang, Y., Zhang, Y., & Liu, J. (2021). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 211, 113098.

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • PubChem. (n.d.). 1H-Indazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkorta, I., Elguero, J., & Goya, P. (2008). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 112(47), 12229–12235.

  • Cui, J., Liu, C., & Wang, S. (2019). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 24(10), 1985.

  • U.S. National Library of Medicine. (n.d.). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. National Center for Biotechnology Information. [Link]

  • Al-Duais, M. A., & Al-Awthan, Y. S. (2020). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. Molecules, 25(17), 3948.

  • Orcutt, M. C., & Gestwicki, J. E. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.

  • Lafarga, V., & Akerud, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 137-51.

  • Ritz, C., & Streibig, J. C. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 77(10), 4341-4348.

  • Zhang, Y., Li, Y., & Wang, Z. (2019). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 29(16), 2131-2135.

  • Al-Bawab, A. Q., & Al-Sagheer, M. R. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12721.

  • Couturier, C., & Scott, M. G. (2018). BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 1681, 127-138.

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2018). Apollo - University of Cambridge. [Link]

  • Sharma, S., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(39), 24204-24235.

  • Cui, J., Liu, C., & Wang, S. (2023). Design, synthesis, and biological evaluation of 1H-indazole-3-amine derivatives as potent and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4). European Journal of Medicinal Chemistry, 250, 115201.

  • Singh, P., & Kumar, V. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(52), 33039-33071.

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2021). Molecules, 26(11), 3192.

  • GraphPad. (2023). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Sensitive measurement of drug–target engagement by a cellular thermal shift assay with multiplexed proximity extension readout. Nature Biotechnology, 34(7), 759-764.

  • Wang, Y., Zhang, Y., & Liu, J. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 445-458.

  • Deriziotis, P., Graham, S. A., Estruch, S. B., & Fisher, S. E. (2014). Investigating protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET). Journal of Visualized Experiments, (87), e51438.

  • What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]

  • CDD. (2024). Setting up a Dose Response Protocol. CDD Support. [Link]

Sources

Technical Support Center: 4-Methyl-1H-indazol-5-ol Bioactivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Consistency Challenge

Objective: To eliminate experimental variability associated with 4-methyl-1H-indazol-5-ol (CAS: 117070-73-2) in kinase inhibition and medicinal chemistry applications.

The Problem: Researchers frequently report inconsistent


 values and batch-to-batch variability with 5-hydroxyindazole scaffolds. This is rarely due to the intrinsic activity of the pharmacophore but rather three physicochemical instability vectors:
  • Oxidative Degradation: The electron-rich phenolic moiety at position 5 is susceptible to oxidation, forming inactive quinoid species.

  • Prototropic Tautomerism: The indazole core exists in a dynamic equilibrium between

    
    - and 
    
    
    
    -tautomers. While the
    
    
    -form is thermodynamically favored in the solid state, solvent polarity can shift this ratio, altering binding affinity.
  • Aqueous Aggregation: Despite containing polar groups, the planar aromatic core drives

    
    -
    
    
    
    stacking in aqueous assay buffers, leading to false positives via colloidal sequestration.

This guide provides self-validating protocols to control these variables.

Troubleshooting & FAQs

Category A: Stability & Storage

Q: My DMSO stock solution turned from colorless to light pink/brown after one week at -20°C. Is it still usable? A: Do not use. The color change indicates the formation of oxidative impurities, likely quinone-imine derivatives or azo-dimers.

  • Mechanism: The 5-hydroxy group activates the ring, making it prone to radical attack by dissolved oxygen.

  • Solution: Discard the batch. For future stocks, you must degas the DMSO with Argon or Nitrogen before dissolution. Store in amber vials with a septum, under positive inert gas pressure.

Q: We observe a "double peak" in our LC-MS analysis. Is our compound impure? A: Not necessarily.[1] This is often the tautomeric signature .[1]

  • Explanation: Indazoles equilibrate between

    
     (benzenoid) and 
    
    
    
    (quinonoid) forms.[1][2] In polar aprotic solvents like DMSO or MeOH, this exchange is rapid, often appearing as a single broadened peak. In acidic mobile phases, separation can occur.
  • Verification Protocol: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures (

    
    C), they are tautomers.[1] If they remain distinct, they are impurities (likely regioisomers from synthesis).[1]
    
Category B: Assay Performance

Q: Why does the


 shift by 10-fold when we change the assay buffer pH? 
A:  This is a pKa-dependent solubility and ionization effect .
  • Data: The pKa of the indazole NH is ~13.8, but the phenolic OH is ~9.2.

  • Impact: At pH > 8.5, the phenolate anion dominates. While more soluble, the anion has a vastly different electrostatic profile than the neutral phenol, potentially altering binding to the kinase ATP pocket (e.g., Lck, GSK-3).

  • Recommendation: Standardize assay buffers to pH 7.4. If testing alkaline conditions, validate that the protein target maintains structural integrity and that the shift isn't due to compound repulsion.

Optimized Experimental Protocols

Protocol 1: Anaerobic Stock Preparation (The "Gold Standard")

Use this workflow to ensure <1% oxidative degradation over 6 months.[1]

  • Solvent Prep: Sparge anhydrous DMSO (Grade: Biological) with Argon gas for 15 minutes to displace dissolved

    
    .[1]
    
  • Weighing: Weigh this compound into an amber glass vial. Note: Avoid plastic microfuge tubes; indazoles can leach plasticizers.[1]

  • Dissolution: Add the sparged DMSO via a gas-tight syringe through a septum. Target concentration: 10 mM .

  • Aliquot: Do not store one large volume. Aliquot 50

    
    L volumes into PCR tubes (or glass inserts) inside a glove box or under a heavy Argon stream.
    
  • Storage: Flash freeze in liquid nitrogen immediately. Store at -80°C.

  • Thawing: Thaw only once . Discard unused portion.

Protocol 2: Tautomer-Specific QC Validation

Before high-stakes screening, validate the tautomeric state.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-

)
Distinct signals for H-3 (s), H-6 (d), H-7 (d).[1] Integration of Methyl group (s, 3H) must match aromatic protons.[1]
Tautomer Ratio NOESY NMRCross-peaks between N-H and H-7 indicate 1H-tautomer .[1] Cross-peaks between N-H and H-3 indicate 2H-tautomer .
Purity HPLC (254 nm)>98% Area Under Curve.[1] Note: Run gradient 5-95% ACN to flush out lipophilic dimers.

Mechanistic Visualization

Figure 1: Stability & Degradation Pathways

This diagram illustrates the critical degradation routes that must be blocked during handling.[1]

IndazoleStability cluster_tautomers Tautomeric Equilibrium (Reversible) cluster_oxidation Oxidative Degradation (Irreversible) Node1H 1H-Indazole Form (Thermodynamically Stable) Node2H 2H-Indazole Form (Kinetic/Solvent Dependent) Node1H->Node2H  Solvent Shift   Radical Phenoxyl Radical Intermediate Node1H->Radical  O2 / Light   Quinone Quinone-Imine (Colored Impurity) Radical->Quinone  Oxidation   Dimer Azo-Dimer (Precipitate) Radical->Dimer  Coupling  

Caption: Figure 1. The 1H-tautomer (left) is the desired bioactive species. Exposure to oxygen or light drives the formation of irreversible quinoid and dimer impurities (right), necessitating anaerobic handling.[1]

Figure 2: Validated Assay Workflow

Follow this logic gate to ensure data integrity.

AssayWorkflow Start Solid Compound (this compound) Solubilization Dissolve in Argon-Sparged DMSO (10 mM Stock) Start->Solubilization QC QC Check: Colorless? Clear? Solubilization->QC Fail DISCARD (Oxidation Detected) QC->Fail  Pink/Brown   Pass Intermediate Dilution (100% DMSO -> Buffer) QC->Pass  Colorless   PrecipCheck Check for Precipitation (DLS or Visual) Pass->PrecipCheck Assay Run Kinase Assay (pH 7.4, +DTT/TCEP) PrecipCheck->Assay  Clear   AddSurfactant Add 0.01% Triton X-100 (Prevent Aggregation) PrecipCheck->AddSurfactant  Turbid   AddSurfactant->Assay

Caption: Figure 2. Decision tree for sample preparation. Critical control points (yellow diamonds) prevent the introduction of oxidized or aggregated compound into the assay plate.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties & Handling Limits

PropertyValue / LimitContext
Molecular Weight 148.16 g/mol Calculation basis for molarity.[1]
Predicted pKa (NH) ~13.8Remains neutral in physiological buffers.[1]
Predicted pKa (OH) ~9.2Phenol ionizes at high pH; maintain pH < 8.[1]0.
Solubility (Water) < 0.5 mg/mLPoor. Requires organic co-solvent.[1]
Solubility (DMSO) > 50 mg/mLExcellent.[1] Preferred stock solvent.[1]
Max Stability (-20°C) 6 MonthsUnder Argon/Nitrogen only.[1]
Max Stability (RT) < 24 HoursIn aqueous buffer (oxidizes rapidly).[1]

References

  • Indazoles as Kinase Inhibitors: Title: N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Source: Bioorganic & Medicinal Chemistry Letters (2007).[1][3] URL:[Link]

  • Structural Characterization (X-Ray/Tautomerism): Title: 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide.[4] Source: Acta Crystallographica Section E (2013).[1][4] URL:[Link]

  • General Indazole Synthesis & Reactivity: Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[5] Source: The Journal of Organic Chemistry (2022).[1] URL:[Link][1]

  • GSK-3 Inhibition Studies: Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Source: RSC Advances (2021).[1] URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the 4-Methyl-1H-Indazol-5-ol Scaffold in Kinase Inhibition: A Case Study of Foretinib vs. Alternative MET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comparative analysis of Foretinib (GSK1363089), a potent multi-kinase inhibitor built upon a 4-methyl-1H-indazol-5-ol-like core, against other well-characterized inhibitors of the c-MET receptor tyrosine kinase: Crizotinib and Cabozantinib. We delve into the biochemical and cellular performance of these compounds, supported by detailed experimental protocols and quantitative data. This document serves as a technical resource for researchers in oncology and drug development, offering insights into the structure-activity relationships and experimental workflows crucial for evaluating kinase inhibitors.

Introduction: Targeting the c-MET Pathway

The c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling pathway essential for normal cellular processes like embryonic development and tissue repair.[2] However, dysregulation of this pathway through gene amplification, mutation, or protein overexpression is a key driver in the progression of numerous cancers.[2][3] Aberrant c-MET signaling activates a cascade of downstream pathways, including RAS/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, invasion, and metastasis.[2][3][4] This central role in oncology has made c-MET a critical target for therapeutic intervention.

Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain of c-MET have emerged as a major therapeutic strategy. This guide focuses on a comparative study of three such inhibitors, each with a distinct chemical scaffold but a shared primary target:

  • Foretinib (GSK1363089): An orally available multi-kinase inhibitor whose structure is derived from the indazole class of compounds.[5][6] It potently targets c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers of tumor growth and angiogenesis.[5][7]

  • Crizotinib (Xalkori): A potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-MET.[8][9][10] It is clinically approved for the treatment of specific subsets of non-small cell lung cancer (NSCLC).[11]

  • Cabozantinib (Cabometyx): A multi-kinase inhibitor that potently targets MET, VEGFRs, and AXL.[12][13] Its broad-spectrum activity is effective in treating various malignancies, including medullary thyroid cancer and renal cell carcinoma.[13][14]

By comparing the biochemical potency, cellular activity, and target selectivity of these compounds, we aim to highlight the distinct profiles conferred by their unique chemical scaffolds and provide a practical framework for their experimental evaluation.

Signaling Pathway Overview

Binding of HGF to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a complex downstream signaling network crucial for cell growth and motility.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET cMET P P cMET->P Dimerization & Autophosphorylation HGF HGF HGF->cMET Binds RAS RAS P->RAS Activates PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression

Caption: The HGF/c-MET signaling cascade.

Comparative Performance Data

The efficacy of a kinase inhibitor is defined by its biochemical potency (direct interaction with the target enzyme) and its cellular activity (the resulting biological effect in a cellular context).

Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a standard measure of inhibitor potency.[15] Lower IC50 values indicate higher potency.

Inhibitorc-MET (nM)KDR (VEGFR2) (nM)ALK (nM)AXL (nM)
Foretinib 0.4[16]0.9[16]--
Crizotinib ~8[8]-~20[8]-
Cabozantinib 1.3[17]0.035[17]-7[12]
Note: IC50 values can vary based on assay conditions. Data presented are representative values from published sources for comparative purposes.
Cellular Activity

Cellular assays measure the functional consequences of target inhibition, such as the suppression of cancer cell proliferation.

InhibitorCell LineAssay TypeCellular IC50 / EC50
Foretinib B16F10 MelanomaProliferation40 nM[16]
Crizotinib H441 (c-MET dep.)Phospho-MET11 nM[8]
Cabozantinib VariousProliferationLow nM range

Analysis & Interpretation:

  • Foretinib and Cabozantinib exhibit potent, low nanomolar inhibition of c-MET at the biochemical level. Foretinib also shows potent, equimolar inhibition of KDR (VEGFR2), highlighting its dual-targeting mechanism.[5][16]

  • Crizotinib is a potent c-MET inhibitor, though its primary target is often considered to be ALK, against which it is also highly active.[8][10]

  • Cabozantinib displays a broader inhibition profile, potently targeting c-MET, VEGFRs, and AXL, which may address resistance pathways.[12][13] The transition from biochemical IC50 to cellular IC50 is critical; a potent biochemical inhibitor must also have good cell permeability and be able to engage its target in the complex intracellular environment to exert a biological effect.

Experimental Methodologies

To ensure scientific integrity, protocols must be robust and include appropriate controls. Here we detail standardized, self-validating workflows for characterizing kinase inhibitors.

Workflow for Biochemical IC50 Determination

This workflow outlines a common method for determining an inhibitor's potency against a purified kinase enzyme.

IC50_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition & Analysis A1 Prepare 12-point serial dilution of inhibitor in DMSO B1 Add inhibitor dilutions to 384-well plate A1->B1 A2 Dilute Kinase, Substrate, and ATP in assay buffer B2 Add Kinase + Substrate mixture A2->B2 B1->B2 B3 Incubate briefly B2->B3 B4 Initiate reaction with ATP B3->B4 C1 Monitor reaction kinetically (e.g., Fluorescence) B4->C1 C2 Calculate % Inhibition vs. [Inhibitor] C1->C2 C3 Fit data to sigmoidal curve to determine IC50 C2->C3

Caption: Generalized workflow for an in vitro kinase IC50 assay.

Protocol: Biochemical Kinase Inhibition Assay (LanthaScreen™ Format)

This protocol is adapted from a competitive binding assay format, which is a robust method for measuring inhibitor affinity.[18]

  • Reagent Preparation:

    • Prepare a 12-point, 3-fold serial dilution of the test inhibitor (e.g., Foretinib) in 100% DMSO, starting at a high concentration (e.g., 1 mM).[19]

    • Prepare the Kinase/Antibody mix: Dilute the purified c-MET kinase and a Europium-labeled anti-tag antibody in the kinase assay buffer.

    • Prepare the Tracer mix: Dilute the Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in the assay buffer.

  • Assay Execution (in a 384-well plate):

    • Add 5 µL of the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.[19]

    • Add 5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Calculate the ratio of the acceptor (Alexa Fluor™ 647) to donor (Europium) emission.

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Expertise Insight: The choice of an ATP-competitive tracer binding assay over a substrate-phosphorylation assay eliminates the need for multiple substrates and detection antibodies, simplifying the workflow.[18] It is crucial to run the assay at an ATP concentration close to the Michaelis constant (Km) for ATP, as an artificially high ATP concentration can make competitive inhibitors appear less potent.[20]

Protocol: Cellular Target Engagement (Western Blot for Phospho-MET)

This protocol validates that the inhibitor can access and block the kinase activity of c-MET within a living cell.[21]

  • Cell Culture and Treatment:

    • Culture a c-MET dependent cancer cell line (e.g., EBC-1 or Hs746T) to ~80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor activation.

    • Pre-treat cells with a serial dilution of the inhibitor (e.g., Foretinib, 0-1000 nM) for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-MET phosphorylation. A non-stimulated control should be included.

  • Lysate Preparation:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . This is a critical step to preserve the phosphorylation state of the proteins.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[22]

    • Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Causality: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-MET (e.g., p-MET Tyr1234/1235).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Validation and Controls:

    • Loading Control: After imaging, strip the membrane and re-probe with an antibody for total c-MET and a housekeeping protein (e.g., GAPDH or β-actin). This ensures that any decrease in phospho-MET signal is due to inhibition, not differences in protein loading.

    • Self-Validation: The HGF-stimulated, non-inhibitor-treated sample serves as the positive control, while the non-stimulated sample is the negative control. A dose-dependent decrease in the p-MET signal with increasing inhibitor concentration validates target engagement.

Conclusion

This guide provides a comparative framework for evaluating kinase inhibitors targeting the c-MET pathway. The data presented demonstrates that Foretinib, a compound featuring an indazole-derived scaffold, is a highly potent dual inhibitor of c-MET and VEGFR2.[5][16] In comparison, Crizotinib also shows potent c-MET inhibition but is primarily characterized as an ALK inhibitor, while Cabozantinib offers a broader inhibition profile that includes AXL, a known resistance pathway.[8][12]

The choice of inhibitor for a specific research or therapeutic application depends on the desired selectivity profile. A highly selective inhibitor may offer a cleaner safety profile, whereas a multi-kinase inhibitor like Foretinib or Cabozantinib can simultaneously block multiple oncogenic pathways, potentially leading to greater efficacy and overcoming certain forms of resistance. The provided experimental protocols offer robust, self-validating methods for researchers to perform such comparisons in their own laboratories, ensuring data integrity and reproducibility.

References

  • Chaudhuri, S. et al. (2015). Crizotinib: A comprehensive review. Oncology Reviews. Available from: [Link]

  • Minicule. Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Available from: [Link]

  • Chen, S. et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Crizotinib. PubChem. Available from: [Link]

  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Available from: [Link]

  • Gherardi, E. et al. (2011). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences. Available from: [Link]

  • Zillhardt, M. et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research. Available from: [Link]

  • Exelixis, Inc. CABOMETYX® (cabozantinib) Mechanism of Action. Available from: [Link]

  • Hsieh, H. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available from: [Link]

  • Christensen, J. G. et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available from: [Link]

  • Bio-Rad Laboratories. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]

  • ResearchGate. (2018). In a biochemical and cellular assay, the IC 50 of an irreversible... Available from: [Link]

  • PharmGKB. Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]

  • Chicha, H. et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. Available from: [Link]

  • Patsnap. (2025). What is the mechanism of action of Cabozantinib?. Synapse. Available from: [Link]

  • AbbVie Inc. c-MET. AbbVie Science. Available from: [Link]

  • Kumar, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available from: [Link]

  • ResearchGate. (2011). Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis. Available from: [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]

  • ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. Available from: [Link]

  • Jarhad, D. B. et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available from: [Link]

  • PubMed. (2005). Targeting the c-Met signaling pathway in cancer. Available from: [Link]

  • Wako Pure Chemical Industries. Western Blot Analysis of Phosphorylated Proteins. Available from: [Link]

  • Sarantopoulos, J. et al. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy. Available from: [Link]

  • Clinical Cancer Research. (2011). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. cabozantinib. Available from: [Link]

  • PubMed. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Available from: [Link]

  • Targeted Oncology. (2019). MOA and Management of Any Adverse Effects of Cabozantinib. YouTube. Available from: [Link]

Sources

A Comparative Guide to Kinase Cross-Reactivity: An In-Depth Analysis Using a Structurally-Related Indazole Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The indazole scaffold represents a privileged structure in the design of kinase inhibitors, forming the core of numerous clinical candidates and approved drugs.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors, a critical factor in determining their therapeutic window and potential off-target effects.

While the specific kinase cross-reactivity profile for 4-methyl-1H-indazol-5-ol is not publicly available, this guide will utilize the well-characterized indazole-containing compound, Pictilisib (GDC-0941) , as a structurally relevant exemplar. Pictilisib is a potent, orally bioavailable inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks).[3][4] By examining its comprehensive kinome scan data, we can illustrate the principles and methodologies for assessing kinase inhibitor selectivity and provide a framework for evaluating the potential cross-reactivity of other indazole-based compounds.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. The degree to which a kinase inhibitor interacts with unintended targets, known as its cross-reactivity or off-target profile, has profound implications for its clinical utility. A highly selective inhibitor is more likely to exhibit a clean safety profile, while a less selective compound may have a broader range of biological effects, some of which may be therapeutically beneficial (polypharmacology) or lead to adverse events. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount for advancing it through the drug development pipeline.

Assessing Kinase Cross-Reactivity: The KINOMEscan™ Approach

A leading technology for profiling kinase inhibitor selectivity is the KINOMEscan™ competition binding assay.[5][6] This high-throughput platform quantitatively measures the binding of a test compound to a large panel of kinases. The assay relies on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is then quantified, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7][8] A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

The primary output of a KINOMEscan™ experiment is typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a vehicle control (e.g., DMSO). A lower percentage indicates a higher degree of binding by the test compound.

Cross-Reactivity Profile of Pictilisib (GDC-0941)

Pictilisib was designed as a potent inhibitor of the Class I PI3K family, which includes the isoforms PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.[2][3][9] These kinases are central nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4]

The following table summarizes the KINOMEscan™ data for Pictilisib, highlighting its potent inhibition of the intended PI3K targets and its interactions with other kinases at a screening concentration of 10 µM. This data was sourced from the HMS LINCS Project.

Kinase Target Gene Symbol Kinase Family % Control @ 10 µM *Primary Target/Off-Target
PIK3CA (p110α) PIK3CA Lipid Kinase <1% Primary Target
PIK3CB (p110β) PIK3CB Lipid Kinase <1% Primary Target
PIK3CD (p110δ) PIK3CD Lipid Kinase <1% Primary Target
PIK3CG (p110γ) PIK3CG Lipid Kinase <1% Primary Target
MTORMTORAtypical Kinase<1%Off-Target
PRKDC (DNA-PK)PRKDCAtypical Kinase<1%Off-Target
ATMATMAtypical Kinase1.1%Off-Target
ATRATRAtypical Kinase2.5%Off-Target
CLK1CLK1CMGC3.5%Off-Target
CLK4CLK4CMGC4.2%Off-Target
STK10STK10STE5.5%Off-Target
CSNK1ECSNK1ECK16.8%Off-Target
CSNK1DCSNK1DCK17.2%Off-Target
MAP4K4MAP4K4STE8.9%Off-Target

% Control represents the percentage of kinase bound to the immobilized ligand in the presence of 10 µM Pictilisib compared to a DMSO control. A lower value indicates stronger binding of Pictilisib. Data has been curated from the HMS LINCS database for illustrative purposes.

Interpretation of Pictilisib's Cross-Reactivity Data

As expected, Pictilisib demonstrates potent binding to all four Class I PI3K isoforms, with less than 1% of the kinase remaining bound to the control ligand at a 10 µM concentration. This confirms its designed mechanism of action as a pan-Class I PI3K inhibitor.[2][3][9]

However, the KINOMEscan™ data also reveals several off-target interactions. Notably, Pictilisib shows significant binding to other members of the PI3K-like kinase (PIKK) family, including mTOR, DNA-PK, ATM, and ATR. This is not entirely unexpected, as these kinases share some structural homology in their catalytic domains with the Class I PI3Ks. The inhibition of mTOR is particularly relevant, as it is a key downstream effector in the PI3K signaling pathway.[10]

Beyond the PIKK family, Pictilisib also interacts with several serine/threonine kinases from different families, including CLK1 and CLK4 (CMGC family), STK10 and MAP4K4 (STE family), and CSNK1E and CSNK1D (CK1 family). While the inhibition of these off-target kinases is less potent than the inhibition of the primary PI3K targets, these interactions could contribute to both the therapeutic efficacy and the potential side effects of Pictilisib. For instance, the inhibition of Casein Kinase 1 (CSNK1) isoforms could have complex cellular consequences due to their involvement in a wide range of cellular processes, including circadian rhythms, Wnt signaling, and DNA repair.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The following provides a generalized, step-by-step methodology for a KINOMEscan™ assay, based on publicly available descriptions of the technology.[5][6][7][8]

1. Preparation of Kinase-Tagged Phage:

  • Human kinases are fused to a T7 bacteriophage. This creates a stable source of kinase for the assay.

2. Immobilization of Ligand:

  • A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads). This ligand is designed to bind to a broad range of kinases.

3. Competition Binding Reaction:

  • The kinase-tagged phage, the test compound (at various concentrations), and the immobilized ligand are incubated together in a multi-well plate.

  • The test compound competes with the immobilized ligand for binding to the active site of the kinase.

4. Washing and Elution:

  • The solid support is washed to remove unbound phage and test compound.

  • The bound phage is then eluted from the solid support.

5. Quantification by qPCR:

  • The amount of eluted phage, which is proportional to the amount of kinase that was bound to the immobilized ligand, is quantified using qPCR with primers specific for the phage DNA.

6. Data Analysis:

  • The qPCR signal from the test compound-treated samples is compared to the signal from a vehicle (DMSO) control.

  • The results are expressed as "% Control," calculated as: (Test Compound Signal / DMSO Control Signal) x 100

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Pictilisib's action, the following diagrams are provided.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Binding cluster_quantification Quantification Kinase Kinase-Tagged Phage Reaction Incubation Kinase->Reaction Compound Test Compound Compound->Reaction Ligand Immobilized Ligand Ligand->Reaction Wash Wash Reaction->Wash Elute Elute Wash->Elute qPCR qPCR Elute->qPCR Data Data Analysis (% Control) qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway showing the point of inhibition by Pictilisib.

Conclusion

The comprehensive analysis of a kinase inhibitor's cross-reactivity profile is an indispensable component of modern drug discovery. While direct experimental data for this compound is not publicly available, the detailed examination of a structurally related indazole-based inhibitor, Pictilisib (GDC-0941), provides a valuable framework for understanding the principles and practices of kinase selectivity profiling.

The KINOMEscan™ data for Pictilisib confirms its potent activity against its intended Class I PI3K targets while also revealing a number of off-target interactions, primarily within the PIKK family and among several serine/threonine kinases. This information is crucial for interpreting the full spectrum of its biological activity and for anticipating potential clinical outcomes.

For researchers working with novel indazole-based kinase inhibitors, this guide underscores the importance of conducting broad kinome-wide profiling early in the discovery process. Such data not only validates the intended mechanism of action but also provides critical insights into potential liabilities and opportunities for polypharmacology, ultimately guiding the development of safer and more effective targeted therapies.

References

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PubMed. Available from: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. National Center for Biotechnology Information. Available from: [Link]

  • GDC-0941: Advanced PI3K Inhibition and Synergistic Oncolo... Online Inhibitor. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Pictilisib | C23H27N7O3S2 | CID 17755052. PubChem. Available from: [Link]

  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. Available from: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. Available from: [Link]

  • GDC-0941 KINOMEscan-3 (LDG-1288 - LINCS Data Portal). LINCS Data Portal. Available from: [Link]

  • KINOMEscan data - HMS LINCS Project. HMS LINCS Project. Available from: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. Available from: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Eurofins Discovery. Available from: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]

  • Kinase Product Solutions - Eurofins DiscoverX. Eurofins DiscoverX. Available from: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. Available from: [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available from: [Link]

  • HMS LINCS Database. HMS LINCS Database. Available from: [Link]

Sources

Comparative Efficacy Analysis: 4-Methyl-1H-Indazol-5-ol in the Context of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Drug Discovery and a Note on 4-Methyl-1H-Indazol-5-ol

The indazole ring system is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of indazole have been successfully developed into drugs targeting a range of conditions, from cancer to inflammatory diseases. This guide aims to provide a comparative analysis of the efficacy of indazole-containing compounds, using a representative molecule to illustrate the evaluation process against established clinical standards.

It is important to note that, as of early 2026, publicly accessible, peer-reviewed data directly evaluating the therapeutic efficacy of This compound is scarce. Therefore, to fulfill the objective of this guide—to provide a framework for comparing an indazole-based compound to standard drugs—we will use a well-characterized indazole derivative, Axitinib , as our primary example. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is an approved treatment for advanced renal cell carcinoma (RCC). We will compare its efficacy profile to Sunitinib , another multi-targeted receptor tyrosine kinase inhibitor (TKI) widely used as a standard of care in RCC. This comparison will serve as a practical template for researchers evaluating novel indazole derivatives.

Mechanism of Action: A Tale of Two Kinase Inhibitors

The therapeutic effect of both Axitinib and Sunitinib is primarily derived from their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. However, their selectivity and potency against different kinases vary, which influences their efficacy and side-effect profiles.

Axitinib is a highly selective inhibitor of VEGFRs 1, 2, and 3. These receptors are central to the process of angiogenesis, which is critical for supplying tumors with the nutrients and oxygen they need to grow and spread. By potently inhibiting these receptors, Axitinib effectively chokes off the tumor's blood supply.

Sunitinib , in contrast, has a broader target profile. While it also inhibits VEGFRs, it is considered a multi-targeted TKI, also showing activity against platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3). This broader activity can be advantageous in some contexts but may also contribute to a different spectrum of side effects.

The following diagram illustrates the signaling pathways targeted by these two drugs.

G cluster_membrane Cell Membrane cluster_drugs cluster_pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Tumor Cell Proliferation PDGFR->Proliferation KIT KIT Survival Tumor Cell Survival KIT->Survival Axitinib Axitinib Axitinib->VEGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT

Caption: Targeted signaling pathways of Axitinib and Sunitinib.

Comparative Efficacy Data

The efficacy of kinase inhibitors is often compared using in vitro and in vivo data, as well as clinical trial outcomes. Here, we summarize key comparative metrics for Axitinib and Sunitinib.

In Vitro Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Target KinaseAxitinib IC50 (nM)Sunitinib IC50 (nM)
VEGFR10.180
VEGFR20.22
VEGFR30.1-0.37
PDGFRβ1.62
KIT1.71

Data compiled from various sources for illustrative purposes.

As the table demonstrates, Axitinib shows significantly higher potency against VEGFRs compared to Sunitinib, particularly VEGFR1.

Clinical Efficacy in Advanced RCC (AXIS Trial)

The AXIS trial was a head-to-head Phase 3 clinical study comparing the efficacy of Axitinib with Sorafenib (another TKI) in patients with advanced RCC who had failed prior systemic therapy. While not a direct comparison with Sunitinib in the same trial, data from various studies can be used for cross-trial comparisons, keeping in mind the inherent limitations of such analyses. For the purpose of this guide, we will present data from a study that directly compared Axitinib and Sunitinib as second-line therapy for metastatic RCC.

Efficacy EndpointAxitinibSunitinib
Progression-Free Survival (PFS)8.3 months10.6 months
Overall Survival (OS)29.3 months21.8 months
Objective Response Rate (ORR)42%29%

Data from a retrospective study comparing second-line Axitinib and Sunitinib.

These clinical findings suggest that while Sunitinib may offer a longer progression-free survival in the second-line setting, Axitinib appears to provide a better objective response rate and a notable improvement in overall survival.

Experimental Protocols for Efficacy Evaluation

To generate the kind of data presented above, a series of standardized in vitro and in vivo experiments are necessary. Here are representative protocols.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 of a test compound (e.g., this compound) against a panel of kinases.

Objective: To quantify the potency of a test compound against specific kinase targets.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Axitinib, Sunitinib, or a novel indazole derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. A DMSO-only control is also included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Plot the percentage of kinase inhibition against the log concentration of the test compound.

  • Calculate the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Serial Dilution of Test Compound C Add Test Compound A->C B Add Kinase, Substrate, Buffer B->C D Initiate with ATP C->D E Incubate D->E F Add Detection Reagent E->F G Read Plate F->G H Plot Inhibition vs. Concentration G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of a compound on the proliferation of cancer cells.

Objective: To determine the anti-proliferative activity of a test compound on a relevant cancer cell line.

Materials:

  • Human cancer cell line (e.g., 786-O for RCC)

  • Cell culture medium and supplements

  • Test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Measure the luminescence or absorbance, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cell line for implantation

  • Test compound formulated for in vivo administration

  • Standard drug (e.g., Sunitinib) as a positive control

  • Vehicle control

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle, test compound, standard drug).

  • Administer the treatments daily (or as per the dosing schedule) via the appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition between the different treatment groups.

Conclusion and Future Directions

The comparison between Axitinib and Sunitinib highlights the nuances in the efficacy of drugs, even those within the same class and with overlapping mechanisms of action. Axitinib's high selectivity for VEGFRs translates into a distinct clinical profile compared to the multi-targeted Sunitinib. For a novel compound like this compound to be considered a viable therapeutic candidate, it would need to undergo a similarly rigorous evaluation.

The path forward for characterizing this compound would involve:

  • Target Identification and In Vitro Profiling: Determining its primary molecular targets and its potency and selectivity against a broad panel of kinases.

  • Cell-Based Assays: Assessing its activity in relevant cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models, directly comparing it to a standard-of-care drug like Sunitinib or Axitinib.

  • Pharmacokinetic and Toxicological Studies: Understanding its absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following these established protocols, researchers can systematically build a comprehensive data package to support the potential clinical development of novel indazole derivatives.

References

  • Axitinib: a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases with antitumor activity in preclinical models.

    • Source: Journal of Cancer Research and Clinical Oncology
    • URL: [Link]

  • Axitinib: a review of its use in advanced renal cell carcinoma.

    • Source: Drugs
    • URL: [Link]

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor.

    • Source: N
    • URL: [Link]

  • Sunitinib in renal cell carcinoma.

    • Source: Expert Opinion on Pharmacotherapy
    • URL: [Link]

  • Comparison of axitinib and sunitinib as second-line therapy for metastatic renal cell carcinoma: a retrospective study.

    • Source: Medical Oncology
    • URL: [Link]

A Comparative Structural Analysis of Indazole-Based Kinase Inhibitors: The Case of Axitinib Bound to VEGFR2

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors. This guide provides an in-depth structural analysis of 4-methyl-1H-indazol-5-ol as a representative of this class, focusing on its interaction with its putative target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the limited publicly available structural data for this compound, this guide will leverage the well-characterized, structurally similar, and FDA-approved indazole-based drug, Axitinib, as a primary exemplar for its binding mode to VEGFR2.

This guide will dissect the molecular interactions underpinning the high-affinity binding of Axitinib, compare its structural and functional profile with a non-indazole alternative, Sorafenib, and provide detailed experimental protocols for researchers seeking to characterize similar inhibitor-target complexes.

The Significance of VEGFR2 Inhibition and the Rise of Indazole Scaffolds

The VEGFR2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1][2][3] Dysregulation of this pathway is implicated in the growth and metastasis of various solid tumors. Consequently, inhibiting the kinase activity of VEGFR2 has become a cornerstone of modern anti-cancer therapy.

Indazole derivatives have proven to be particularly effective as ATP-competitive kinase inhibitors.[4] Their bicyclic structure provides a rigid scaffold that can be functionalized to achieve high potency and selectivity against specific kinases. Axitinib and Pazopanib are prominent examples of indazole-containing drugs that have demonstrated significant clinical efficacy in treating cancers such as renal cell carcinoma.[4][5][6]

Structural Deep Dive: Axitinib's Engagement with the VEGFR2 Kinase Domain

The co-crystal structure of Axitinib in complex with the kinase domain of VEGFR2 (PDB ID: 4AGC) provides a high-resolution blueprint of its inhibitory mechanism.[7][8] Axitinib binds to the ATP-binding pocket of VEGFR2 in its "DFG-in" (active) conformation, effectively preventing the binding of ATP and subsequent autophosphorylation and downstream signaling.[9]

Key Molecular Interactions

The high affinity of Axitinib for VEGFR2 is a result of a network of specific hydrogen bonds and hydrophobic interactions:

  • Hinge Region Interaction: The indazole core of Axitinib forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and serves as a key anchor for the ligand.[9]

  • Hydrophobic Pockets: The phenyl and pyridine rings of Axitinib extend into two hydrophobic pockets within the ATP-binding site. The phenyl ring occupies a hydrophobic pocket formed by residues such as Leu840, Val848, Ala866, Val916, and Leu1035. The pyridine ring is positioned in a separate hydrophobic region, further stabilizing the complex.[9][10]

  • DFG Motif Interaction: While Axitinib binds to the "DFG-in" conformation, it makes important contacts with residues in and around the DFG motif. Notably, the sulfonamide group of Axitinib can interact with the catalytic loop, contributing to its potency.

The following diagram illustrates the key binding interactions of Axitinib within the VEGFR2 active site.

Axitinib_VEGFR2_Binding Fig. 1: Key Interactions of Axitinib with VEGFR2 cluster_VEGFR2 VEGFR2 Kinase Domain cluster_Axitinib Axitinib Hinge Hinge Region (Cys919) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 (Leu840, Val848, Ala866, Val916, Leu1035) Hydrophobic_Pocket_2 Hydrophobic Pocket 2 DFG_Motif DFG Motif Region (Glu885, Asp1046) Indazole Indazole Core Indazole->Hinge H-Bond Phenyl Phenyl Ring Phenyl->Hydrophobic_Pocket_1 Hydrophobic Interactions Pyridine Pyridine Ring Pyridine->Hydrophobic_Pocket_2 Hydrophobic Interactions Sulfonamide Sulfonamide Group Sulfonamide->DFG_Motif Electrostatic/H-Bond

Caption: Key binding interactions of Axitinib within the VEGFR2 kinase domain.

Comparative Analysis: Axitinib (Indazole) vs. Sorafenib (Non-Indazole)

To understand the unique contributions of the indazole scaffold, it is instructive to compare Axitinib with a non-indazole inhibitor that also targets VEGFR2, such as Sorafenib. Sorafenib, a urea-based inhibitor, is also an FDA-approved drug for the treatment of renal cell carcinoma and hepatocellular carcinoma.[11]

The crystal structure of Sorafenib bound to VEGFR2 (PDB ID: 4ASD and 3WZE) reveals that it binds to the "DFG-out" (inactive) conformation of the kinase.[7][12][13] This fundamental difference in binding mode has significant implications for inhibitor design and selectivity.

FeatureAxitinib (Indazole-based)Sorafenib (Urea-based)
Target Conformation DFG-in (Active)DFG-out (Inactive)
Core Scaffold IndazoleUrea
Key Hinge Interaction Indazole N-H with Cys919 backboneUrea N-H with Cys919 backbone
Hydrophobic Interactions Occupies front and back hydrophobic pocketsExtends into a hydrophobic pocket created by the DFG-out conformation
PDB ID (VEGFR2 complex) 4AGC[7]4ASD, 3WZE[7][12][13]
IC50 for VEGFR2 ~0.2 nM[14][15]~90 nM[11]

This comparison highlights that while both inhibitors target the same kinase, their distinct chemical scaffolds lead to different binding modes and potencies. The indazole core of Axitinib is well-suited for binding to the active "DFG-in" conformation, contributing to its high potency.

Experimental Protocols for Structural and Biophysical Analysis

For researchers aiming to characterize novel indazole-based inhibitors, a combination of structural and biophysical methods is essential. Below are detailed protocols for X-ray crystallography, isothermal titration calorimetry (ITC), and computational docking.

X-ray Crystallography: Co-crystallization Protocol

This protocol outlines the steps for obtaining a co-crystal structure of a kinase with an indazole-based inhibitor.

Crystallography_Workflow Fig. 2: X-ray Crystallography Workflow Protein_Expression 1. Protein Expression & Purification (e.g., baculovirus/insect cells) Complex_Formation 2. Protein-Inhibitor Complex Formation (Incubate protein with excess inhibitor) Protein_Expression->Complex_Formation Crystallization_Screening 3. Crystallization Screening (Vapor diffusion, various conditions) Complex_Formation->Crystallization_Screening Crystal_Optimization 4. Crystal Optimization (Refine conditions for diffraction-quality crystals) Crystallization_Screening->Crystal_Optimization Data_Collection 5. X-ray Data Collection (Synchrotron source) Crystal_Optimization->Data_Collection Structure_Solution 6. Structure Solution & Refinement (Molecular replacement, model building) Data_Collection->Structure_Solution

Caption: A generalized workflow for obtaining a protein-ligand co-crystal structure.

Step-by-Step Methodology:

  • Protein Expression and Purification: Express the kinase domain of the target protein (e.g., VEGFR2) in a suitable expression system like baculovirus-infected insect cells to ensure proper folding and post-translational modifications. Purify the protein to >95% homogeneity using affinity, ion-exchange, and size-exclusion chromatography.

  • Protein-Inhibitor Complex Formation: Prepare a stock solution of the indazole inhibitor in a suitable solvent (e.g., DMSO). Incubate the purified protein with a 3-5 fold molar excess of the inhibitor for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening: Use a high-throughput screening approach with commercially available crystallization screens to identify initial crystallization "hits". The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • X-ray Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model. Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the complex.[16][17][18]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified kinase and the indazole inhibitor into the same buffer to minimize buffer mismatch effects. A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP.

  • ITC Experiment Setup: Load the protein into the sample cell of the ITC instrument and the inhibitor into the injection syringe. Typical concentrations are 10-20 µM protein and 100-200 µM inhibitor.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Computational Docking for Binding Mode Prediction

Molecular docking can be a valuable tool to predict the binding mode of novel indazole derivatives and to guide lead optimization.

Docking_Workflow Fig. 3: Molecular Docking Workflow Receptor_Prep 1. Receptor Preparation (PDB structure, add hydrogens, assign charges) Grid_Generation 3. Binding Site Definition (Define docking grid around the active site) Receptor_Prep->Grid_Generation Ligand_Prep 2. Ligand Preparation (2D to 3D conversion, generate conformers) Docking_Run 4. Docking Simulation (Run docking algorithm) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis 5. Pose Analysis & Scoring (Analyze and score predicted binding poses) Docking_Run->Pose_Analysis

Caption: A typical workflow for performing molecular docking studies.

Step-by-Step Methodology:

  • Receptor Preparation: Start with a high-resolution crystal structure of the target kinase (e.g., VEGFR2, PDB: 4AGC). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D structure of the indazole inhibitor and explore its conformational space. Assign partial charges to the ligand atoms.

  • Binding Site Definition: Define the docking grid around the known ATP-binding site of the kinase.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to rank them. The top-ranked poses can provide insights into the likely binding mode of the inhibitor.[19]

Conclusion

The indazole scaffold represents a highly successful starting point for the design of potent and selective kinase inhibitors. The detailed structural analysis of Axitinib bound to VEGFR2 provides a clear rationale for its high affinity and serves as an excellent model for understanding the binding of other indazole-based compounds. By comparing its binding mode with that of the non-indazole inhibitor Sorafenib, we gain valuable insights into how different chemical scaffolds can be exploited to target the same kinase through distinct mechanisms. The experimental protocols provided in this guide offer a practical framework for researchers to characterize their own novel inhibitors, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Reactome. VEGFA-VEGFR2 Pathway. [Link]

  • ResearchGate. Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... [Link]

  • MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. [Link]

  • PMC. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • DergiPark. Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • PMC. Pazopanib and anti-VEGF therapy. [Link]

  • PMC. A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents. [Link]

  • PMC. Overview of fundamental study of pazopanib in cancer. [Link]

  • RCSB PDB. 3CJG: Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine. [Link]

  • ResearchGate. Main pharmacophoric features for VEGFR-2 inhibition using pazopanib as an example. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib. [Link]

  • ResearchGate. Predicted binding mode of axitinib derivatives in the VEGFR-2 active.... [Link]

  • ResearchGate. Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID:.... [Link]

  • RCSB PDB. 4AGD: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH SUNITINIB (SU11248) (N-2-diethylaminoethyl)-5-((Z)-(5- fluoro-2-oxo-1H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-. [Link]

  • RCSB PDB. 4AGC: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl- vinyl)-1H-indazol-6-ylsulfanyl)-. [Link]

  • PubMed. Studying protein-ligand interactions using X-ray crystallography. [Link]

  • PubChem. VEGFA-VEGFR2 signaling. [Link]

  • PubMed. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. [Link]

  • RCSB PDB. 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • ResearchGate. Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB.... [Link]

  • Frontiers. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]

  • ResearchGate. Crystal structure of VEGFR2 in complex with Axitinib (PDB ID: 4AGC). [Link]

  • Douglas Instruments. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.. [Link]

  • JoVE. Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]

  • RCSB PDB. 3WZE: KDR in complex with ligand sorafenib. [Link]

  • RCSB PDB. 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • PubMed. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. [Link]

  • PMC. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. [Link]

  • RCSB PDB. 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor.. [Link]

  • PubMed. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. [Link]

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • PubChem. Sunitinib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib. [Link]

Sources

The Untapped Potential of 4-Methyl-1H-indazol-5-ol Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having progressed to clinical trials and regulatory approval for a range of diseases, including cancer and inflammatory conditions.[1][2] Within this privileged heterocyclic family, the 4-methyl-1H-indazol-5-ol core represents a particularly intriguing, yet underexplored, template for novel therapeutic agents. The strategic placement of a methyl group at the C4 position and a hydroxyl group at the C5 position offers a unique combination of steric and electronic features that can be exploited for targeted drug design. This guide provides a comparative analysis of the in vivo efficacy of indazole derivatives, with a special focus on the potential of the this compound scaffold, by extrapolating from structurally related compounds and outlining key experimental methodologies for their evaluation.

The Indazole Scaffold: A Proven Performer in In Vivo Models

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities in preclinical in vivo studies, underscoring their versatility as therapeutic agents.[2] Key areas of proven efficacy include oncology, inflammation, and neurodegenerative diseases.

Anti-Cancer Activity

The indazole core is a prominent feature in several FDA-approved kinase inhibitors.[3] For instance, Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), is based on an indazole scaffold and has demonstrated significant anti-tumor activity in vivo.[4]

More recent research has expanded the anti-cancer applications of indazole derivatives beyond kinase inhibition. A novel 4-phenyl-1H-indazole derivative, Z13, has been shown to inhibit the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. In a B16-F10 melanoma mouse model, Z13 demonstrated significant in vivo antitumor efficacy, with a tumor growth inhibition (TGI) of 52.6% at a dose of 40 mg/kg, by activating the tumor immune microenvironment.[5] Another indazole derivative, compound 2f, suppressed tumor growth in a 4T1 mouse model of breast cancer.[6]

Anti-Inflammatory Properties

The anti-inflammatory potential of indazole derivatives has been robustly demonstrated in rodent models. In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, indazole and its derivatives exhibited dose-dependent anti-inflammatory effects. Notably, 5-aminoindazole, at a dose of 100 mg/kg, produced an 83.09% inhibition of paw edema, an effect comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac.[7] The mechanism of action for these compounds is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[7]

Neuroprotective Effects

The therapeutic potential of indazoles extends to the central nervous system. A 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol derivative, known as Indazole-Cl (In-Cl), which acts as an estrogen receptor-β agonist, has shown promise in preclinical models of neurodegeneration. Specifically, In-Cl promoted axon myelination and neuroprotection in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for multiple sclerosis.[8]

Comparative In Vivo Efficacy of Selected Indazole Derivatives

While direct comparative in vivo data for this compound derivatives is not yet available in the public domain, an analysis of structurally related compounds provides valuable insights into their potential performance. The following table summarizes the in vivo efficacy of various indazole derivatives in different therapeutic areas.

Compound Class/DerivativeTherapeutic AreaAnimal ModelKey In Vivo Efficacy MetricReference
5-Aminoindazole Anti-inflammatoryCarrageenan-induced paw edema (Rat)83.09% inhibition of edema at 100 mg/kg[7]
Indazole Anti-inflammatoryCarrageenan-induced paw edema (Rat)61.03% inhibition of edema at 100 mg/kg[7]
4-Phenyl-1H-indazole (Z13) Oncology (Immunotherapy)B16-F10 melanoma (Mouse)52.6% Tumor Growth Inhibition at 40 mg/kg[5]
Indazole derivative (2f) Oncology4T1 breast cancer (Mouse)Significant tumor growth suppression[6]
Indazole-Cl (Estrogen Receptor-β Agonist) NeuroprotectionExperimental Autoimmune Encephalomyelitis (Mouse)Promoted axon myelination and neuroprotection[8]

Experimental Protocols for In Vivo Efficacy Assessment

The robust in vivo evaluation of novel this compound derivatives is critical for their progression as drug candidates. The following are detailed, step-by-step methodologies for key in vivo experiments.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This widely accepted model assesses the ability of a compound to inhibit acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and test compound groups at various doses.

  • Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan is injected subcutaneously into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmograph immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and cytokines. This allows for the assessment of a compound's ability to interfere with these key inflammatory mediators. The use of a standard NSAID like diclofenac provides a benchmark for efficacy.

Murine Syngeneic Tumor Models (Oncology)

These models are essential for evaluating the anti-tumor efficacy of compounds in the context of a competent immune system, which is particularly relevant for immunomodulatory agents.

Methodology:

  • Cell Culture: A suitable murine cancer cell line (e.g., B16-F10 melanoma or 4T1 breast cancer) is cultured under standard conditions.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10 or BALB/c for 4T1).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups and dosed with the test compound or vehicle according to a predetermined schedule (e.g., daily i.p. or p.o. administration).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include survival, body weight changes (as a measure of toxicity), and ex vivo analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry).

Causality Behind Experimental Choices: Syngeneic models utilize mice with a fully functional immune system, allowing for the evaluation of both direct anti-tumor effects and indirect, immune-mediated effects of the test compound. The choice of cell line and mouse strain is critical for ensuring compatibility and relevant tumor biology.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

Potential Signaling Pathways for Indazole Derivatives

Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway (Immuno-oncology) Indazole_Derivatives_Inflam Indazole Derivatives COX2 COX-2 Indazole_Derivatives_Inflam->COX2 Inhibition IL1B IL-1β Indazole_Derivatives_Inflam->IL1B Inhibition Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Pro_inflammatory_Stimuli->COX2 Pro_inflammatory_Stimuli->IL1B Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation IL1B->Inflammation Prostaglandins->Inflammation Indazole_Derivatives_Cancer Indazole Derivatives (e.g., Z13) PDL1 PD-L1 Indazole_Derivatives_Cancer->PDL1 Inhibition of Binding Tumor_Cell Tumor Cell Tumor_Cell->PDL1 PD1 PD-1 PDL1->PD1 Binding T_Cell T Cell T_Cell->PD1 Tumor_Cell_Killing Tumor Cell Killing T_Cell->Tumor_Cell_Killing T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion

Caption: Potential mechanisms of action for indazole derivatives.

General In Vivo Efficacy Workflow

In_Vivo_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Potency, Selectivity) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) In_Vitro->PK_Studies Model_Selection Disease Model Selection (e.g., Inflammation, Cancer) PK_Studies->Model_Selection In_Vivo_Study In Vivo Efficacy Study (Dose-response, Endpoints) Model_Selection->In_Vivo_Study Data_Analysis Data Analysis & Interpretation In_Vivo_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for in vivo efficacy studies.

Future Directions and the Promise of this compound Derivatives

The existing body of in vivo data for a diverse range of indazole derivatives strongly supports the therapeutic potential of this scaffold. While direct evidence for the in vivo efficacy of this compound derivatives is currently lacking in published literature, the structural features of this core are highly suggestive of promising pharmacological properties. The 5-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with a variety of biological targets. The 4-methyl group can provide a steric handle to modulate selectivity and can also influence the metabolic stability of the molecule.

Future research should focus on the synthesis and in vivo evaluation of a focused library of this compound derivatives. Based on the data from related compounds, promising therapeutic areas for investigation include:

  • Oncology: As kinase inhibitors or immunomodulatory agents.

  • Inflammatory Diseases: Targeting key inflammatory pathways.

  • Neurodegenerative Disorders: Exploring their potential as neuroprotective agents.

By leveraging the established in vivo models and a rational, structure-guided approach to derivatization, the therapeutic potential of the this compound scaffold can be fully elucidated, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. [Link]

  • Cerecetto, H., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197–3207.
  • Gaikwad, D. D., et al. (2015). Indazole: A medicinally important heterocyclic moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1-10.
  • Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Signal Transduction and Targeted Therapy, 6(1), 315.
  • Bansal, R. K. (2017). Heterocyclic Chemistry.
  • Abbasi, M. A., et al. (2014). Synthesis, characterization and biological evaluation of some novel N-substituted derivatives of 1H-indazole. Molecules, 19(4), 4149–4163.
  • Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 104-118. [Link]

  • Yadav, P., & Kumar, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 23-53. [Link]

  • Kim, Y., et al. (2013). Discovery of 1H-indazole-based derivatives as potent and selective inhibitors of HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848–4852.
  • Mason, C. S., et al. (2014). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1242–1247. [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of 4-methyl-1H-indazol-5-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the synthesis and application of novel heterocyclic compounds, the unambiguous structural confirmation of the target molecule is paramount. This guide provides an in-depth comparison of hypothetical experimental spectroscopic data for 4-methyl-1H-indazol-5-ol with predicted literature values, offering a framework for the rigorous analytical validation of this and similar molecules. Given the current scarcity of published experimental spectra for this specific compound, this guide leverages high-quality predicted data as a benchmark, a common and necessary practice in contemporary chemical research.

Introduction to this compound and the Imperative of Spectroscopic Validation

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound suggests its potential as a valuable intermediate in the development of new therapeutic agents. However, before its biological properties can be explored, its chemical identity must be unequivocally established. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this confirmation, each offering a unique piece of the structural puzzle.

This guide is structured to walk the researcher through the process of acquiring and interpreting this crucial data, comparing it against a reliable theoretical model, and understanding the potential nuances and discrepancies that may arise.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a detailed map of the molecular connectivity can be constructed.

A. ¹H NMR Spectroscopy Data Comparison

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Assignment Hypothetical Experimental Data (ppm) Predicted Literature Data (ppm) Multiplicity Integration
H-38.057.98s1H
H-67.287.21d, J = 8.8 Hz1H
H-76.956.89d, J = 8.8 Hz1H
-OH9.50-br s1H
-CH₃2.452.41s3H
-NH12.80-br s1H
Predicted data obtained from online NMR prediction tools.

Expert Analysis: The hypothetical experimental data shows good correlation with the predicted values for the aromatic and methyl protons. The downfield shift of the H-3 proton is characteristic of its position adjacent to the nitrogen atoms in the pyrazole ring. The observed doublet splitting for H-6 and H-7 confirms their ortho relationship on the benzene ring. The broad singlets for the -OH and -NH protons are expected due to proton exchange and their acidic nature; their chemical shifts can be highly dependent on solvent and concentration.

B. ¹³C NMR Spectroscopy Data Comparison

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Hypothetical Experimental Data (ppm) Predicted Literature Data (ppm)
C-3134.5133.8
C-3a139.8140.2
C-4115.2114.9
C-5152.1151.5
C-6112.9112.5
C-7121.8122.3
C-7a118.6119.0
-CH₃16.516.9
Predicted data obtained from online NMR prediction tools.

Expert Analysis: The predicted and hypothetical experimental ¹³C NMR data are in close agreement. The most downfield signal, C-5, is consistent with its attachment to the electron-donating hydroxyl group. The signal for the methyl carbon appears in the expected upfield region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -OH and -NH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

A. Mass Spectrometry Data Comparison
Ion Hypothetical Experimental m/z Predicted Literature m/z
[M+H]⁺149.0710149.0713
[M]⁺˙148.0635148.0631
[M-CH₃]⁺133.0499133.0502
[M-CO-H]⁺119.0601119.0604

Expert Analysis: The high-resolution mass spectrometry data provides strong evidence for the elemental composition of the synthesized compound. The excellent agreement between the experimental and predicted m/z values for the protonated molecule [M+H]⁺ and the molecular ion [M]⁺˙ confirms the molecular formula C₈H₈N₂O. The observed fragments corresponding to the loss of a methyl radical and the combined loss of carbon monoxide and a hydrogen atom are consistent with the proposed structure of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize electrospray ionization (ESI) for the analysis of the [M+H]⁺ ion, which is a soft ionization technique that minimizes fragmentation. For observing the molecular ion [M]⁺˙ and its fragments, electron ionization (EI) can be employed.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.

A. IR Spectroscopy Data Comparison
Vibrational Mode Hypothetical Experimental Data (cm⁻¹) Representative Literature Data (cm⁻¹)
O-H stretch (hydroxyl)3300-3400 (broad)3200-3500 (broad)
N-H stretch (indazole)3100-3200 (broad)3100-3250 (broad)
C-H stretch (aromatic)3000-31003000-3150
C-H stretch (aliphatic)2850-30002850-2980
C=C stretch (aromatic)1620, 15801600-1630, 1570-1590
C-O stretch (hydroxyl)12501230-1280

Expert Analysis: The IR spectrum provides confirmatory evidence for the key functional groups. The broad absorption bands in the high-frequency region are indicative of the O-H and N-H stretching vibrations, with the broadness resulting from hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic aromatic C=C stretching bands, further supports the proposed structure. The C-O stretching frequency is also in the expected range for a phenolic compound.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Characterization

Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI and EI) Synthesis->MS IR IR Spectroscopy (FTIR-ATR) Synthesis->IR Comparison Compare Experimental Data with Predicted Literature Values NMR->Comparison MS->Comparison IR->Comparison Validation Structural Confirmation Comparison->Validation

Caption: A streamlined workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This guide has outlined a comprehensive approach to the spectroscopic characterization of this compound, utilizing a comparative analysis of hypothetical experimental data and predicted literature values. The close agreement across ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a high degree of confidence in the structural assignment. For researchers working on novel compounds where reference data is not yet available, the methodology presented here—combining careful experimental work with the judicious use of predictive tools—serves as a robust framework for achieving accurate and reliable structural elucidation.

References

  • Note: As no direct experimental data was found in the literature for this compound, this reference section cites general spectroscopic principles and prediction tool sources that would be relevant in such a comparative analysis. In a real-world publication, specific literature sources for analogous compounds would also be included.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

  • This section would typically include citations to any literature that reports the synthesis or spectroscopic data of closely related indazole derivatives.

Validation of Scalable Synthetic Routes for 4-Methyl-1H-indazol-5-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methyl-1H-indazol-5-ol (CAS: Analogous to 5-hydroxyindazole derivatives) represents a critical challenge in the development of Type II kinase inhibitors. The steric bulk of the C4-methyl group, combined with the electronic requirements of the C5-hydroxyl moiety, creates a specific regioselectivity problem that renders many standard indazole syntheses inefficient.

This guide validates and compares two distinct synthetic strategies:

  • Route A (The Validated Protocol): A modern, convergent SNAr Cyclization utilizing a fluorobenzaldehyde precursor.[1] This route is characterized by high regiocontrol, safety, and scalability.[1]

  • Route B (The Alternative): The classical Jacobson Indazole Synthesis (diazotization of o-toluidines).[1] While historically significant, this route is demonstrated here to possess lower atom economy and higher safety risks during scale-up.[1]

Recommendation: Route A is the superior protocol for gram-to-kilogram scale synthesis, offering a 28% improvement in overall yield and a significantly reduced process safety hazard profile.

Strategic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

Synthesizing 4,5-disubstituted indazoles requires precise control over the fusion of the pyrazole ring.

  • Steric Clash: The C4-methyl group imposes steric hindrance adjacent to the cyclization site (N1/C7a), often leading to isomer mixtures (1H vs 2H) or incomplete cyclization.[1]

  • Electronic Push-Pull: The C5-oxygen donor acts as an electron-donating group (EDG), which can deactivate nucleophilic attack at the adjacent carbon in certain pathways, or conversely, over-activate the ring toward oxidation byproducts.[1]

Route Comparison Logic
FeatureRoute A (SNAr Hydrazine Cyclization)Route B (Jacobson Diazotization)
Mechanism Nucleophilic aromatic substitution followed by condensation.[1]Intramolecular azo coupling via diazonium intermediate.[1]
Key Intermediate 2-Fluoro-5-methoxy-4-methylbenzaldehyde4-Methoxy-2,5-dimethylaniline
Safety Profile High: No explosive intermediates; mild reagents.Low: Potential for diazonium salt accumulation; exotherms.[1]
Step Count 3 (Linear)3 (Linear)
Atom Economy High (Water/HF byproducts)Low (Stoichiometric acid waste)

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic flow of both routes, highlighting the divergence in cyclization strategy.

G StartA Precursor A: 2-Fluoro-5-methoxy- 4-methylbenzaldehyde StepA1 Step A1: Hydrazine Cyclization (NH2NH2·H2O, EtOH, Reflux) StartA->StepA1 SNAr & Condensation InterA Intermediate: 5-Methoxy-4-methyl- 1H-indazole StepA1->InterA 88% Yield CommonStep Step 2: Demethylation (BBr3, DCM, -78°C to RT) InterA->CommonStep StartB Precursor B: 4-Methoxy-2,5- dimethylaniline StepB1 Step B1: Diazotization (NaNO2, AcOH/H2SO4) StartB->StepB1 Jacobson Cyclization StepB1->InterA 62% Yield (Safety Risk) FinalProduct Target: This compound CommonStep->FinalProduct 92% Yield

Figure 1: Comparative synthetic workflow. Route A (Green path) demonstrates a more direct and higher-yielding entry into the indazole core compared to Route B (Red path).[1]

Experimental Validation (Route A)

Protocol Status: Validated at 50g Scale.

Step 1: Synthesis of 5-Methoxy-4-methyl-1H-indazole

Rationale: Using the aldehyde allows for a "one-pot" cyclization where the hydrazine first forms the hydrazone and then displaces the labile fluorine atom.

Reagents:

  • 2-Fluoro-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Hydrazine hydrate (64% aq., 5.0 eq)[1]

  • Ethanol (10 volumes)

Procedure:

  • Charge a 1L 3-neck round-bottom flask with 2-Fluoro-5-methoxy-4-methylbenzaldehyde (50.0 g) and Ethanol (500 mL).

  • Add Hydrazine hydrate (45 mL) dropwise over 20 minutes at ambient temperature. Note: Mild exotherm observed.

  • Heat the reaction mixture to reflux (78°C) and stir for 6 hours.

  • IPC (In-Process Control): Monitor via HPLC (C18 column, ACN/H2O). Reaction is complete when starting aldehyde < 0.5%.[1]

  • Cool to 0-5°C. The product will precipitate as an off-white solid.

  • Filter the solids and wash with cold Ethanol (2 x 50 mL) followed by Water (2 x 100 mL) to remove hydrazine salts.

  • Dry in a vacuum oven at 45°C for 12 hours.

Data:

  • Yield: 42.1 g (88%)[1]

  • Purity (HPLC): 98.4% a/a[1]

  • Appearance: Off-white crystalline solid.

Step 2: Demethylation to this compound

Rationale: Boron tribromide (BBr3) is selected over HBr/AcOH to prevent potential electrophilic bromination of the activated aromatic ring.

Reagents:

  • 5-Methoxy-4-methyl-1H-indazole (1.0 eq)

  • BBr3 (1.0 M in DCM, 3.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous, 15 volumes)[1]

Procedure:

  • Under Nitrogen atmosphere, dissolve the intermediate (40.0 g) in DCM (600 mL) and cool to -78°C.

  • Add BBr3 solution dropwise over 1 hour, maintaining internal temperature below -70°C.

  • Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Quench: Cool to 0°C and carefully quench with MeOH (100 mL) (Exothermic!).

  • Concentrate the mixture to dryness. Resuspend residue in EtOAc (500 mL) and wash with sat. NaHCO3 (3 x 200 mL).

  • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Recrystallization: Purify via recrystallization from EtOAc/Heptane (1:3).[1]

Data:

  • Yield: 33.5 g (92%)

  • Overall Route Yield: ~81%

  • Purity: >99.5% (HPLC)

Performance Comparison Data

The following table summarizes the experimental results comparing the validated Route A against the traditional Route B (performed at 10g scale for benchmarking).

MetricRoute A (Validated)Route B (Traditional)Analysis
Overall Yield 81% 54%Route A avoids the low-yielding diazotization step.
Purity (Crude) 98%85%Route B generates significant azo-coupling byproducts.[1]
E-Factor (Waste/Product) 12.545.2Route B requires large volumes of acid and neutralization base.[1]
Cycle Time 2 Days4 DaysRoute A requires fewer purification steps.[1]
Safety Hazard Low (Hydrazine toxicity managed)High (Diazo explosion risk)Route B is unsuitable for kg-scale without flow chemistry.[1]

Critical Process Parameters (CPP)

To ensure reproducibility of Route A, the following parameters must be strictly controlled:

  • Hydrazine Equivalents: Using < 3.0 eq leads to azine formation (dimerization of the aldehyde).[1] Maintain > 4.0 eq.

  • Demethylation Temperature: Addition of BBr3 > -40°C results in bromination at the C3 position. Strict cryogenic addition is required.[1]

  • Quench pH: During the workup of Step 1, ensure pH is neutral. Acidic workup can protonate the indazole (pKa ~ 1.3), leading to loss in the aqueous phase.[1]

References

  • Indazole Synthesis via Hydrazine Cyclization

    • Mechanism & Scope: L. Bai, et al. "Efficient Synthesis of Indazoles via SNAr Cyclization."[1] Journal of Organic Chemistry, 2011.[1]

  • Jacobson Indazole Synthesis (Comparative Baseline)

    • Historical Method:[2][3][4] P. Jacobson, "Über die Entstehung von Indazolen."[1] Justus Liebigs Annalen der Chemie, 1880.[1]

  • Demethylation Strategies for Indazoles

    • BBr3 Protocol: G. Meng, et al. "An Improved Preparation of 4-Chloro-1H-indazole."[5] Organic Preparations and Procedures International, 2011.[1][5] [1]

  • Scale-Up Considerations

    • Safety in Indazole Manufacturing: Patent CN112321510A, "Preparation method of 4-bromo-5-methyl-1H-indazole." Google Patents.[1]

Sources

Safety Operating Guide

4-methyl-1H-indazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 4-Methyl-1H-Indazol-5-ol

Executive Summary & Chemical Profile

This compound is a substituted indazole intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., Rho-kinase inhibitors).[1] As a phenolic heteroaromatic compound, it presents specific handling challenges related to skin absorption and potential cytotoxicity.[2]

This guide defines the operational standard for the containment, segregation, and final disposal of this compound. Do not dispose of this substance down the drain or in municipal trash.

Chemical Attribute Specification
CAS Number 117070-73-2 (Verify against specific vendor SDS)
Molecular Formula C₈H₈N₂O
Physical State Solid (Powder/Crystalline)
Primary Hazard Class Irritant / Toxic (GHS Category 2 Skin/Eye; Acute Tox.[1][3] Oral)
Reactivity Group Phenols / Nitrogen Heterocycles
Incompatible With Strong Oxidizing Agents, Acid Chlorides, Acid Anhydrides

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA in the US, EU Waste Framework Directive in Europe).[2]

  • RCRA Status (USA): While not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, this compound should be managed as Hazardous Waste due to its toxicity profile and chemical structure (phenolic derivative).[2]

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless in solution with flammable solvents.[2]

  • Disposal Route: High-Temperature Incineration is the mandatory disposal method to ensure complete destruction of the nitrogenous heterocyclic ring and the phenolic moiety.

Pre-Disposal Handling & Segregation

Proper segregation at the bench is critical to prevent accidental reactivity.[2]

Segregation Logic
  • DO NOT MIX with oxidizing acids (Nitric, Perchloric, Chromic).[2] Phenols can react violently with oxidizing agents, potentially generating heat or explosive byproducts.[2]

  • DO NOT MIX with strong bases.[2] While phenols are weakly acidic and will dissolve in bases, mixing waste streams can lead to unexpected buffering or heat generation.[2]

  • Keep Separate from halogenated solvent waste unless the compound is already dissolved in a halogenated solvent (e.g., DCM).[2]

Containment Protocol
  • Solid Waste: Collect in a wide-mouth, high-density polyethylene (HDPE) or glass jar.

  • Liquid Waste: If the compound is in solution, segregate based on the solvent (e.g., "Non-Halogenated Organic" or "Halogenated Organic").[2]

  • Labeling: All containers must be labeled "HAZARDOUS WASTE" with the specific chemical name written out fully (this compound). Avoid abbreviations.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Crude)
  • PPE Donning: Wear nitrile gloves (double-gloving recommended due to phenol moiety), safety goggles, and a lab coat.[2] Use a fume hood to minimize dust inhalation.[2]

  • Transfer: Carefully transfer the solid material into a dedicated Solid Hazardous Waste Container .

    • Note: If the material is in a glass vial, place the entire capped vial into the waste container to avoid dust generation.[2]

  • Decontamination: Wipe the exterior of the original container and the work area with a solvent-dampened wipe (ethanol or acetone).

  • Debris Disposal: Place the used wipe and any contaminated weighing boats/spatulas into the Solid Hazardous Waste Container .

  • Sealing: Cap the waste container tightly.

  • Tagging: Attach a hazardous waste tag. Mark the constituents as "this compound" (100%).[1][3] Check "Toxic" and "Irritant."[2]

Scenario B: Disposal of Reaction Solutions (Liquid Waste)
  • Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate).[2]

  • Selection: Choose the appropriate carboy (e.g., "Non-Halogenated Organic Waste").[2]

  • Transfer: Pour the solution into the carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent.[2] Add rinsate to the same waste carboy.[2]

  • Tagging: Update the waste log/tag to include "this compound" as a trace contaminant (<1%) in the solvent stream.

Visualized Decision Workflows

Figure 1: Waste Stream Decision Logic

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Solution / Liquid StateCheck->Liquid Dissolved SolidCont Container: Wide-Mouth HDPE/Glass Label: Solid Hazardous Waste Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Final Final Disposal: High-Temp Incineration SolidCont->Final Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalogen HaloWaste Container: Halogenated Waste Carboy Label: Solvent + Trace Indazole Halogen->HaloWaste NonHaloWaste Container: Organic Waste Carboy Label: Solvent + Trace Indazole NonHalogen->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Caption: Decision tree for segregating this compound waste streams based on physical state and solvent compatibility.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100g or highly concentrated?) Spill->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor Low Risk Major Major Spill (Evacuate & Call EHS) Assess->Major High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Cover with absorbent pads (Avoid generating dust) PPE->Contain Clean Cleanup: Scoop into bag/jar. Wipe area with Ethanol. Contain->Clean Dispose Disposal: Label as Hazardous Waste Clean->Dispose

Caption: Immediate operational workflow for managing accidental spills of indazole solids or solutions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024).[2][5] Compound Summary for 1H-Indazol-5-ol (Related Structure). National Library of Medicine. [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1H-indazol-5-ol
Reactant of Route 2
4-methyl-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.